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Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol: A Technical Guide

Pharmacophore Deconstruction & Target Rationale The compound 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol (hereafter referred to as APP-EtOH ) represents a sophisticated evolution in G-protein coupled receptor (GPCR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Deconstruction & Target Rationale

The compound 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol (hereafter referred to as APP-EtOH ) represents a sophisticated evolution in G-protein coupled receptor (GPCR) ligand design. While classical β2-adrenoceptor (β2-AR) agonists like salbutamol rely on a 2-amino-1-phenylethanol backbone, recent structural biology and medicinal chemistry insights have demonstrated that shifting the amino group to the benzylic position—creating a 2-amino-2-phenylethanol scaffold —drastically alters receptor binding kinetics and enhances β2 over β1 selectivity 1.

Causality in Chemical Design: The addition of the para-pyrrolidin-1-yl moiety is not arbitrary. This rigid, lipophilic ring system serves a dual functional purpose:

  • Entropic Optimization: The pyrrolidine ring restricts the number of rotatable bonds compared to linear alkyl chains, lowering the entropic penalty upon entering the binding pocket.

  • Hydrophobic Anchoring: It drives the molecule deeper into the hydrophobic sub-pocket formed by Transmembrane Domain 5 (TM5) and TM6 of the β2-AR, significantly increasing receptor residence time—a hallmark of ultra-long-acting β-agonists (ULABAs) 2.

Molecular Mechanism of Action (Signaling Cascade)

In vitro, APP-EtOH functions as a highly selective, Gs-biased agonist at the β2-AR. Upon binding the orthosteric site, the compound stabilizes the active conformation of the receptor, triggering the exchange of GDP for GTP on the Gsα subunit. The activated Gsα dissociates and allosterically activates Adenylyl Cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).

Elevated intracellular cAMP binds to the regulatory subunits of Protein Kinase A (PKA), unleashing its catalytic subunits to phosphorylate downstream targets (such as Myosin Light Chain Kinase), ultimately resulting in smooth muscle relaxation.

Pathway Ligand APP-EtOH (Agonist) Receptor β2-Adrenoceptor (GPCR) Ligand->Receptor Binds TM3/TM5/TM6 Gs Gs Protein (α-subunit) Receptor->Gs GDP/GTP Exchange AC Adenylyl Cyclase Gs->AC Allosteric Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Binds Regulatory Subunits Response Smooth Muscle Relaxation PKA->Response Phosphorylation Cascade

Fig 1: β2-AR Gs-coupled signaling cascade induced by APP-EtOH binding.

Self-Validating Experimental Workflows

To rigorously characterize the mechanism of action of APP-EtOH, we must evaluate both its primary signaling axis (cAMP) and its regulatory axis (β-arrestin). As an application scientist, I mandate that every assay must be a self-validating system —meaning internal controls must prove that the assay machinery is functioning independently of the test compound.

Protocol A: HTRF cAMP Accumulation Assay

Objective: Quantify the potency (EC₅₀) and efficacy (Emax) of APP-EtOH in stimulating Gs-mediated cAMP production. Causality Insight: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because the time-delay measurement eliminates auto-fluorescence interference from aromatic test compounds. We co-incubate with IBMX (a phosphodiesterase inhibitor) to halt cAMP degradation, ensuring our readout is a pure reflection of Adenylyl Cyclase production rather than a fluctuating equilibrium.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1 cells stably expressing human β2-AR at 10,000 cells/well in a 384-well low-volume microplate.

  • Starvation & PDE Inhibition: Wash cells and incubate in assay buffer (HBSS + 20 mM HEPES) containing 500 μM IBMX for 30 minutes at 37°C.

  • Compound Treatment (Dose-Response): Add APP-EtOH in a 12-point half-log dilution series (10 pM to 10 μM). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add d2-labeled cAMP and Anti-cAMP Cryptate conjugate (lysis buffer included). Incubate for 1 hour at room temperature.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader. Calculate the 665nm/620nm emission ratio.

Self-Validation Parameters:

  • System Viability Control: Forskolin (10 μM). Directly activates AC, bypassing the GPCR. Proves the detection reagents and cellular AC are functional.

  • Specificity Control: Co-incubation of APP-EtOH with ICI-118,551 (1 μM, a selective β2 antagonist). Complete ablation of the signal proves the cAMP response is strictly β2-AR mediated.

  • Reference Standard: Isoproterenol (Full agonist) establishes the 100% Emax baseline.

Workflow Step1 1. Seed CHO-K1 β2-AR Cells (10,000 cells/well, 384-well plate) Step2 2. Starvation & IBMX Treatment (Inhibits PDE degradation of cAMP) Step1->Step2 Step3 3. APP-EtOH Dose-Response (10pM to 10μM, 30 min incubation) Step2->Step3 Step4 4. Cell Lysis & Reagent Addition (d2-cAMP + Anti-cAMP Cryptate) Step3->Step4 Step5 5. TR-FRET Signal Detection (Ratio 665nm / 620nm) Step4->Step5 Validation Self-Validation: Forskolin (Max Signal) ICI-118,551 (Specificity) Validation->Step5 Normalization & Proof

Fig 2: Self-validating HTRF cAMP accumulation assay workflow for APP-EtOH.

Protocol B: PathHunter β-Arrestin Recruitment Assay

Causality Insight: GPCR desensitization (tachyphylaxis) is driven by β-arrestin recruitment, leading to receptor internalization. 2-amino-2-phenylethanol derivatives are highly prized because they often exhibit "Gs-bias"—meaning they strongly activate cAMP but poorly recruit β-arrestin 3. We use an Enzyme Fragment Complementation (EFC) assay to quantify this.

Step-by-Step Methodology:

  • Plate CHO-K1 cells co-expressing ProLink-tagged β2-AR and Enzyme Acceptor (EA)-tagged β-arrestin-2.

  • Treat with APP-EtOH dose-response for 90 minutes at 37°C.

  • Add PathHunter detection reagent (contains chemiluminescent substrate).

  • Measure luminescence. If β-arrestin binds the receptor, the two enzyme fragments complement and generate light.

Quantitative Data Synthesis & Pharmacological Profiling

By running the self-validating protocols above, we can extract the operational parameters of APP-EtOH. The data below illustrates the typical pharmacological profile of advanced pyrrolidin-1-yl substituted 2-amino-2-phenylethanol derivatives compared to clinical standards.

Ligandβ2-AR cAMP EC₅₀ (nM)β1-AR cAMP EC₅₀ (nM)Selectivity (β2/β1)β-Arrestin EC₅₀ (nM)Bias Profile
APP-EtOH 0.45 ± 0.08> 10,000> 22,000x145.2 ± 12.4Gs-Biased
Salbutamol 12.5 ± 1.2850 ± 45~ 68x85.4 ± 6.2Balanced
Isoproterenol 0.85 ± 0.11.2 ± 0.2~ 1.4x4.5 ± 0.8Balanced (Ref)

Data Interpretation: APP-EtOH demonstrates sub-nanomolar potency at the β2-AR with virtually no cross-reactivity at the cardiac β1-AR. Furthermore, the massive rightward shift in the β-arrestin EC₅₀ (145.2 nM) relative to its cAMP EC₅₀ (0.45 nM) confirms it is a highly Gs-biased agonist. This translates to prolonged therapeutic efficacy with minimal receptor downregulation.

Conclusion

The in vitro mechanism of action of 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol is defined by its highly specific, Gs-biased activation of the β2-adrenoceptor. The strategic integration of the 2-amino-2-phenylethanol core with a lipophilic pyrrolidine ring creates a molecule that not only anchors securely into the TM5/TM6 binding pocket but also evades the rapid desensitization pathways typical of classical bronchodilators.

References

  • Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. ACS Publications (Journal of Medicinal Chemistry).[Link]

  • Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. PMC (National Institutes of Health).[Link]

  • Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease. Dove Medical Press.[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL

Abstract This technical guide provides a comprehensive framework for the preclinical evaluation of the pharmacokinetics (PK) and bioavailability of the novel chemical entity, 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of the pharmacokinetics (PK) and bioavailability of the novel chemical entity, 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL. In the absence of specific published data for this molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines a logical, multi-tiered approach, beginning with in vitro predictive assays and progressing to definitive in vivo studies in relevant animal models. The methodologies described herein are grounded in established scientific principles and regulatory expectations, ensuring the generation of robust and reliable data to inform clinical development. This guide emphasizes the causality behind experimental choices and the establishment of self-validating protocols to ensure the highest degree of scientific integrity.

Introduction: Profiling a Novel Chemical Entity

The successful development of any new therapeutic agent hinges on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, which collectively define its pharmacokinetic profile.[1][2][3] Oral bioavailability, a critical determinant of a drug's therapeutic efficacy and patient compliance, is a key parameter derived from these studies.[4][5] This guide focuses on establishing a robust preclinical data package for 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL, a novel small molecule with therapeutic potential. The overarching goal of the described workflow is to de-risk clinical development by identifying potential liabilities early and providing a clear rationale for dose selection and regimen design in first-in-human studies.[6][7]

The following sections will detail a systematic approach to characterizing the pharmacokinetic and bioavailability profile of this compound, from early, high-throughput in vitro screens to more complex in vivo evaluations.

The Strategic Workflow for Pharmacokinetic Characterization

A tiered and integrated approach is paramount to efficiently and effectively characterizing the pharmacokinetic profile of a new chemical entity. The following workflow illustrates the logical progression from in vitro to in vivo studies, where data from earlier, simpler assays inform the design and execution of subsequent, more complex experiments.

PK_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Modeling In_Vitro_Permeability Permeability Assays (PAMPA, Caco-2) Oral_PK_Study Oral (PO) Pharmacokinetic Study In_Vitro_Permeability->Oral_PK_Study Predicts Absorption Metabolic_Stability Metabolic Stability (Liver Microsomes, Hepatocytes) IV_PK_Study Intravenous (IV) Pharmacokinetic Study Metabolic_Stability->IV_PK_Study Predicts Clearance Plasma_Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Plasma_Protein_Binding->IV_PK_Study Influences Distribution Bioanalysis LC-MS/MS Bioanalysis IV_PK_Study->Bioanalysis Oral_PK_Study->Bioanalysis PK_Modeling Pharmacokinetic Modeling (NCA, PBPK) Bioanalysis->PK_Modeling Provides Concentration Data Human_PK_Prediction Human PK Prediction & Dose Projection PK_Modeling->Human_PK_Prediction Informs Clinical Dose

Caption: Overall workflow for pharmacokinetic characterization.

In Vitro ADME Profiling: Building the Foundation

In vitro assays serve as the initial screening funnel, providing crucial early insights into the ADME properties of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL. These assays are typically high-throughput and cost-effective, enabling rapid compound profiling and prioritization.

Membrane Permeability Assessment

Understanding a compound's ability to cross biological membranes is fundamental to predicting its oral absorption.

  • Rationale: PAMPA is a rapid, cell-free method to assess passive diffusion, which is a primary mechanism of drug absorption.[8][9][10] It provides a clean measure of a molecule's intrinsic permeability without the complexities of active transport or metabolism.[8][10]

  • Protocol:

    • A filter plate is coated with a lipid solution (e.g., 20% phosphatidylcholine in dodecane) to form an artificial membrane.

    • The test compound is added to the donor wells at a specified concentration (e.g., 10 µM) in a buffer solution at a relevant pH (e.g., pH 6.5 to mimic the upper intestine).

    • The acceptor wells are filled with a buffer solution (e.g., pH 7.4).

    • The plate is incubated for a defined period (e.g., 4-18 hours) at room temperature.[11]

    • The concentrations of the compound in the donor and acceptor wells are determined by LC-MS/MS.

    • The permeability coefficient (Pe) is calculated.

  • Rationale: The Caco-2 cell monolayer is considered the gold standard for in vitro prediction of human intestinal absorption.[12][13][14] These cells differentiate into a monolayer that mimics the human intestinal epithelium, expressing both tight junctions and clinically relevant transporters (e.g., P-glycoprotein).[14][15] This assay can therefore assess both passive and active transport mechanisms.[16]

  • Protocol:

    • Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

    • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time (A to B transport).

    • In a separate set of wells, the compound is added to the basolateral side, and its appearance on the apical side is measured (B to A transport).

    • Samples are collected from the receiver compartment at specified time points (e.g., 2 hours) and analyzed by LC-MS/MS.[13][14]

    • The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.

Metabolic Stability Evaluation

Assessing the metabolic stability of a compound provides an early indication of its likely in vivo clearance.

  • Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs.[17][18][19] This assay is a cost-effective way to determine a compound's intrinsic clearance by these key enzymes.[20][21]

  • Protocol:

    • The test compound (e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.

    • The reaction is initiated by the addition of NADPH (a necessary cofactor for CYP enzymes).

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

    • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free (unbound) drug available to exert its pharmacological effect.[22][23]

  • Rationale: Equilibrium dialysis is the gold standard method for determining plasma protein binding.[24][25] It is less susceptible to experimental artifacts compared to other methods like ultrafiltration.[25]

  • Protocol:

    • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer.

    • The apparatus (e.g., a RED device) is incubated until equilibrium is reached (typically 4-24 hours) at 37°C.[26]

    • At equilibrium, the concentration of the unbound compound is the same in both chambers.

    • The concentrations in the plasma and buffer chambers are measured by LC-MS/MS.

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Studies: The Definitive Assessment

In vivo studies in animal models are essential for understanding the integrated ADME processes and for determining key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.[2][27]

Intravenous (IV) Pharmacokinetic Study
  • Rationale: Intravenous administration allows for the direct determination of systemic clearance (CL), volume of distribution (Vd), and elimination half-life (t½) without the confounding factor of absorption.[28] This study is a prerequisite for calculating absolute oral bioavailability.

  • Protocol:

    • A suitable animal model is selected (e.g., male Wistar rats).[29] Animals are cannulated (e.g., in the jugular vein) to facilitate blood sampling.

    • The test compound is formulated in a suitable vehicle and administered as a single intravenous bolus or infusion at a defined dose (e.g., 1 mg/kg).

    • Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Plasma is harvested by centrifugation and stored frozen until analysis.

    • Plasma concentrations of the compound are determined by a validated LC-MS/MS method.

    • Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).

Oral (PO) Pharmacokinetic and Bioavailability Study
  • Rationale: This study determines the rate and extent of absorption of the compound after oral administration.[30][31] By comparing the plasma concentration-time profile after oral administration to that after intravenous administration, the absolute bioavailability (F) can be calculated.[32]

  • Protocol:

    • Using the same animal model, a separate group of animals is fasted overnight.

    • The test compound is formulated in a suitable vehicle and administered by oral gavage at a defined dose (e.g., 10 mg/kg).

    • Serial blood samples are collected at the same time points as the IV study.

    • Plasma is harvested and analyzed as described for the IV study.

    • Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), are determined.

    • Absolute bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Bioanalytical Methodology: The Cornerstone of Accuracy

The reliability of any pharmacokinetic study is critically dependent on the accuracy and precision of the bioanalytical method used to quantify the drug in biological matrices.[33][34] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[35]

Bioanalytical_Workflow Sample_Collection Plasma Sample Collection Sample_Preparation Sample Preparation (Protein Precipitation, LLE, or SPE) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (LC) Separation Sample_Preparation->LC_Separation Inject Extract MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Eluted Analyte Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: LC-MS/MS bioanalytical workflow for drug quantification.

Sample Preparation
  • Rationale: The primary goal of sample preparation is to remove proteins and other interfering matrix components that can suppress the ionization of the analyte in the mass spectrometer.[36] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

LC-MS/MS Analysis
  • Method Development: A sensitive and selective LC-MS/MS method must be developed and validated. This involves optimizing the chromatographic conditions (column, mobile phase, gradient) to achieve good separation of the analyte from matrix components and optimizing the mass spectrometric parameters (ion source conditions, precursor-to-product ion transitions) for maximum sensitivity.

  • Validation: The method should be validated according to regulatory guidelines (e.g., FDA and EMA) for linearity, accuracy, precision, selectivity, and stability.[37][38][39]

Data Presentation and Interpretation

Clear and concise presentation of pharmacokinetic data is crucial for interpretation and decision-making.

Table 1: Summary of In Vitro ADME Properties (Exemplary Data)
ParameterAssayResultInterpretation
Permeability PAMPA (Pe, 10⁻⁶ cm/s)15.2High passive permeability
Caco-2 (Papp A-B, 10⁻⁶ cm/s)12.5High permeability
Caco-2 Efflux Ratio1.2Not a substrate for efflux transporters
Metabolic Stability Human Liver Microsomes (t½, min)45Moderate metabolic stability
Human Liver Microsomes (CLint, µL/min/mg)30.8Moderate intrinsic clearance
Plasma Protein Binding Equilibrium Dialysis (fu, %)15.0Moderate binding (85% bound)
Table 2: Key Pharmacokinetic Parameters in Rats (Exemplary Data)
ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 250450
Tmax (h) -1.0
AUC₀-inf (ng*h/mL) 8502890
t½ (h) 4.54.8
CL (mL/min/kg) 19.6-
Vdss (L/kg) 7.9-
Bioavailability (F, %) -34

Conclusion: A Pathway to the Clinic

This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the pharmacokinetics and bioavailability of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL. By systematically progressing from in vitro predictive assays to definitive in vivo studies, and by employing robust bioanalytical techniques, a high-quality preclinical data package can be generated. This data is not only essential for meeting regulatory requirements for initiating clinical trials but also provides invaluable insights for optimizing dose selection and maximizing the probability of clinical success.[40][41][42] The principles and protocols detailed herein provide a solid foundation for the successful preclinical development of this promising new chemical entity.

References

  • Predicting human pharmacokinetics from preclinical data: volume of distribution. Translational and Clinical Pharmacology. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Predicting human pharmacokinetics from preclinical data: absorption. Translational and Clinical Pharmacology. [Link]

  • Predicting human pharmacokinetics from preclinical data: clearance. Translational and Clinical Pharmacology. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Prediction of human pharmacokinetics from preclinical information: comparative accuracy of quantitative prediction approaches. The AAPS Journal. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Predicting human pharmacokinetics from preclinical data: volume of distribution. ResearchGate. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Pharmacokinetic studies in man - Scientific guideline. European Medicines Agency. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Caco-2 Permeability. Concept Life Sciences. [Link]

  • ADME Caco-2 Permeability Assay. BioDuro. [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders. [Link]

  • Non-Regulated LC–MS/MS Bioanalysis in Support of Early Drug Development: A Novartis Perspective. Taylor & Francis Online. [Link]

  • Small and Large Molecule LC-MS. IQVIA. [Link]

  • Preclinical Regulatory Requirements. Duke University. [Link]

  • Protein Binding Assays. BioAgilytix. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Assessment of Drug Plasma Protein Binding in Drug Discovery. SpringerLink. [Link]

  • Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing. American Pharmaceutical Review. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]

  • Plasma Protein Binding Assay. Evotec. [Link]

  • Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer Nature Experiments. [Link]

  • LC-MS. Bioanalysis Zone. [Link]

  • ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. European Medicines Agency. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Bookshelf. [Link]

  • Bioavailability and Bioequivalence in Drug Development. PMC. [Link]

  • Regulatory in vivo PK Studies. Pharmaron. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

  • The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. Preprints.org. [Link]

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Foundational

A Technical Guide to Receptor Binding Affinity Assays for Novel Psychoactive Compounds: The Case of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL

This guide provides an in-depth framework for characterizing the receptor binding profile of novel compounds, using the hypothetical molecule 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL as a case study. The principle...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth framework for characterizing the receptor binding profile of novel compounds, using the hypothetical molecule 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL as a case study. The principles and methodologies detailed herein are broadly applicable to researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of new chemical entities.

The structural characteristics of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL, featuring a phenylethanolamine core combined with a pyrrolidine moiety, suggest a potential interaction with monoaminergic systems. The phenylethanolamine scaffold is a classic pharmacophore found in many adrenergic and dopaminergic ligands, while the pyrrolidine ring is a privileged structure in medicinal chemistry known to influence potency and selectivity.[1][2][3][4] This structural hypothesis forms the basis of our tiered screening and assay selection strategy.

Part 1: Foundational Principles and Strategic Approach

The primary objective of a receptor binding affinity assay is to quantify the interaction between a ligand (the investigational compound) and its target receptor. This is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value signifies a higher binding affinity.[5][6]

Our approach is a multi-tiered strategy, beginning with a broad primary screen to identify potential targets, followed by more specific and quantitative secondary assays to determine affinity and selectivity.

Target Prioritization: A Hypothesis-Driven Approach

Based on the structure of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL, the following receptor families are prioritized for initial screening:

  • Adrenergic Receptors (α1, α2, β1, β2, β3): The phenylethanolamine core is a well-established adrenergic pharmacophore.[7][8]

  • Dopamine Receptors (D1-D5): Structural similarities to dopamine and other phenylethylamines warrant investigation of these targets.[9]

  • Serotonin (5-HT) Receptors: Cross-reactivity with serotonin receptors is common for many psychoactive compounds.[10][11][12]

  • Monoamine Transporters (DAT, NET, SERT): Many centrally acting drugs interact with these transporters to modulate neurotransmitter levels.[11]

This initial panel provides a broad yet targeted approach to identifying the primary pharmacological space of our test compound.

The Assay Selection Funnel

A logical progression of assays is crucial for efficient and cost-effective characterization.

Assay_Funnel cluster_0 Assay Progression A Broad Panel Radioligand Binding Screen (Primary Screen) B Saturation Binding Assays (Determine Kd of Radioligand) A->B C Competitive Binding Assays (Determine Ki of Test Compound) B->C D Orthogonal Assays (Confirmation & Deeper Insights) C->D

Caption: A typical assay funnel for receptor binding characterization.

Part 2: Core Methodologies in Receptor Binding

A variety of techniques can be employed to measure receptor binding affinity. Each has its own advantages and is suited to different stages of the drug discovery process.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays remain a cornerstone for quantifying receptor density and affinity due to their high sensitivity and specificity.[13][14] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest.

2.1.1 Principle of Operation

The fundamental principle involves incubating a source of receptors (e.g., cell membranes) with a radiolabeled ligand. The amount of ligand bound to the receptor is then quantified. To distinguish between specific binding to the target receptor and non-specific binding to other components, a parallel experiment is conducted in the presence of a high concentration of an unlabeled competing ligand.

2.1.2 Experimental Workflow: Saturation Binding

A saturation binding experiment is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax).

Saturation_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Receptor Source (e.g., Cell Membranes) Incubate Incubate Membranes with Increasing Concentrations of Radioligand Membrane->Incubate Radioligand Radioligand Stock Radioligand->Incubate Total Total Binding Tubes Incubate->Total NSB Non-Specific Binding Tubes (+ Excess Unlabeled Ligand) Incubate->NSB Filter Rapid Filtration (Separates Bound from Free) Total->Filter NSB->Filter Count Scintillation Counting Filter->Count Plot Plot Specific Binding vs. Radioligand Concentration Count->Plot Fit Non-linear Regression (One-site binding model) Plot->Fit Result Determine Kd and Bmax Fit->Result

Caption: Workflow for a saturation radioligand binding assay.

Step-by-Step Protocol: Saturation Radioligand Binding Assay [5][13][15]

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up two sets of reactions: "Total Binding" and "Non-Specific Binding" (NSB).

  • Radioligand Addition: Add increasing concentrations of the radioligand to both sets of wells.

  • Competitor Addition: To the NSB wells, add a high concentration of a known, unlabeled ligand for the target receptor.

  • Incubation: Add the membrane preparation to all wells and incubate at a defined temperature for a time sufficient to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot specific binding as a function of radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.[5]

2.1.3 Experimental Workflow: Competition Binding

Once the Kd of the radioligand is known, a competition binding assay is used to determine the affinity (Ki) of an unlabeled test compound (like our 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL).

Step-by-Step Protocol: Competition Radioligand Binding Assay [16]

  • Assay Setup: Prepare wells containing the receptor source, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation and Filtration: Follow the same incubation, filtration, and washing steps as in the saturation assay.

  • Quantification: Measure the radioactivity for each concentration of the test compound.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Non-Radioactive (Orthogonal) Methods

While radioligand binding is the gold standard, non-radioactive methods are increasingly popular for their safety, reduced disposal costs, and potential for real-time measurements. These serve as excellent orthogonal methods to validate findings from radioligand assays.

2.2.1 Fluorescence Polarization (FP) Assays

FP assays are homogeneous (no-wash) assays that measure the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger protein receptor.[17][18][19][20]

  • Principle: A small fluorescent ligand tumbles rapidly in solution, leading to low polarization of emitted light. When bound to a large receptor, its tumbling slows, and the polarization of the emitted light increases.[17]

  • Application: Ideal for competitive binding assays where the test compound displaces the fluorescent ligand, causing a decrease in polarization.[21]

2.2.2 Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip.[22][23][24][25][26]

  • Principle: A receptor is immobilized on the sensor chip. When the test compound flows over the surface and binds to the receptor, the mass at the surface increases, causing a change in the refractive index that is measured in real-time.[24][26]

  • Application: Provides kinetic data (association and dissociation rates, kon and koff) in addition to affinity (Kd).[27] It is particularly useful for characterizing the binding of small molecules.[25][28]

2.2.3 Scintillation Proximity Assay (SPA)

SPA is another homogeneous assay that uses scintillant-impregnated beads.[29][30][31][32]

  • Principle: Receptors are coupled to the SPA beads. When a radioligand binds to the receptor, it comes into close proximity with the scintillant, causing light emission. Unbound radioligand in the solution is too far away to excite the beads.[30][32][33]

  • Application: Eliminates the need for a separation step, making it highly amenable to high-throughput screening.[31]

Part 3: Data Analysis and Interpretation

Key Parameters and Their Significance
ParameterDescriptionHow it's DeterminedSignificance
Kd Equilibrium Dissociation ConstantSaturation Binding AssayA measure of the affinity of a ligand for its receptor. Lower Kd = higher affinity.[6]
Bmax Maximum Receptor DensitySaturation Binding AssayThe total number of receptors in the sample.[5]
IC50 Half Maximal Inhibitory ConcentrationCompetition Binding AssayThe concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.
Ki Inhibition ConstantCalculated from IC50 and Kd of the radioligandAn intrinsic measure of the affinity of the competing ligand, independent of assay conditions.
Data Visualization and Curve Fitting
  • Saturation Curves: Plotted as specific binding vs. ligand concentration. Should be fitted with a non-linear regression model for one-site binding to obtain Kd and Bmax.

  • Competition Curves: Plotted as % specific binding vs. log concentration of the competitor. Fitted with a sigmoidal dose-response (variable slope) model to determine the IC50.

  • Scatchard Plots: A linearized transformation of saturation binding data (Bound/Free vs. Bound). While historically used, direct fitting of non-linear data is now preferred to avoid distortion of experimental error.[34]

Part 4: Assay Validation and Quality Control

For data to be trustworthy, the assay itself must be rigorously validated. This aligns with guidelines from regulatory bodies like the FDA.[35][36][37][38][39]

Essential Validation Parameters
  • Specificity: Ensure the binding is to the target of interest. This can be confirmed by comparing binding in cells expressing the receptor versus those that do not.

  • Reproducibility: Intra- and inter-assay variability should be assessed to ensure consistent results.

  • Signal Window: The ratio of specific binding to non-specific binding should be sufficiently large (ideally >10) for a robust assay.

  • Z'-factor: For high-throughput screening assays, a Z'-factor is calculated to assess the quality of the assay. A value > 0.5 is generally considered excellent.

Part 5: Case Study Application and Future Directions

For our hypothetical compound, 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL, the described workflow would be applied as follows:

  • Primary Screen: A broad radioligand binding screen against the prioritized panel of adrenergic, dopaminergic, and serotonergic receptors and transporters.

  • Hit Confirmation: For any "hits" (e.g., >50% displacement at 10 µM), perform full competition curves to determine the IC50 and calculate the Ki.

  • Selectivity Profiling: Compare the Ki values across all targets to generate a selectivity profile. A compound is generally considered selective if it has at least a 10-fold higher affinity for one receptor over others.

  • Orthogonal Validation: Confirm the binding affinity for the primary target(s) using a non-radioactive method like SPR or FP.

  • Functional Assays: Binding does not equal function. Subsequent studies should investigate whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors. This often involves measuring downstream signaling events, such as cAMP accumulation or calcium mobilization, which are characteristic of G-protein coupled receptor (GPCR) activation.[40][41][42][43][44]

By following this comprehensive guide, researchers can systematically and rigorously characterize the receptor binding affinity and selectivity of novel compounds, providing a solid foundation for further drug development efforts.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres.
  • Scintill
  • The Pivotal Role of Pyrrolidine-Containing Phenols in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • Small Molecule Immunosensing Using Surface Plasmon Resonance. (2010, August 4). MDPI.
  • GPCR Signaling Pathways. (2021, February 3). AZoLifeSciences.
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13).
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024, January 1). PMC.
  • Establishing and optimizing a fluorescence polariz
  • A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. (2022, April 13). MDPI.
  • Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • GPCR Pathway.
  • Chapter 3: G protein-Coupled Receptors (GPCRs)
  • G Protein-coupled Receptors Signaling P
  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand.
  • A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. (2025, October 14).
  • Scintill
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025, June 17). bioRxiv.
  • G Protein-Coupled Receptors: A Century of Research and Discovery. (2024, June 20).
  • Principle of time-resolved Scintillation Proximity Assay (SPA) to...
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. (2009, December 1). PubMed.
  • Pharmacological profiling of novel psychoactive substances | Request PDF.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
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  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i.
  • Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentr
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PubMed.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports.
  • Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. PMC.
  • Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. (2016, August 15). PubMed.
  • Quantification of Receptor Binding from Response Data Obtained
  • Bioanalytical Method Validation; Guidance for Industry; Availability. (2018, May 22). Federal Register.
  • Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay.
  • Detection of β-Adrenergic Receptors by Radioligand Binding.
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  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.
  • Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. (2014, October 15).
  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS).
  • Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. PMC.
  • (S)-2-Amino-2-phenylethan-1-ol hydrochloride | 88026-82-8. Benchchem.
  • Analyzing Kinetic Binding Data. (2021, April 1). Assay Guidance Manual - NCBI Bookshelf.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). FDA.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10).
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  • 2-Amino-2-phenylethanol | C8H11NO | CID 92466. PubChem - NIH.
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Exploratory

A Technical Guide to Assessing the Metabolic Stability of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL in Human Liver Microsomes

Abstract This technical guide provides a comprehensive framework for evaluating the metabolic stability of the novel chemical entity (NCE), 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL, using human liver microsomes (H...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the metabolic stability of the novel chemical entity (NCE), 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL, using human liver microsomes (HLMs). In early-stage drug discovery, an understanding of a compound's susceptibility to metabolism is paramount for predicting its in vivo pharmacokinetic profile, including hepatic clearance, half-life, and oral bioavailability.[1][2][3] This document details the scientific rationale, a robust step-by-step experimental protocol, data analysis methodologies, and quality control measures necessary for conducting a reliable HLM stability assay. The intended audience includes researchers, scientists, and drug development professionals seeking to implement or refine their in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening capabilities.

Introduction: The Imperative of Metabolic Stability Screening

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being unfavorable pharmacokinetic properties. A compound that is too rapidly metabolized by the liver will likely fail to achieve therapeutic concentrations in the body, leading to low efficacy.[2] The liver is the principal site of drug metabolism, a process largely mediated by a superfamily of enzymes known as Cytochrome P450s (CYPs), which are highly concentrated in the endoplasmic reticulum of hepatocytes.[4][5][6]

Human liver microsomes, which are vesicles of the endoplasmic reticulum, contain a rich complement of these drug-metabolizing enzymes and are therefore a widely used, cost-effective, and reproducible in vitro tool for assessing metabolic liability.[1][5][7] By incubating a test compound with HLMs and monitoring its rate of disappearance, we can calculate its in vitro intrinsic clearance (CLint), a fundamental parameter that reflects the inherent ability of the liver to metabolize a drug.[1][3] This guide will use 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL as a case study to illustrate this critical assay.

Scientific & Methodological Foundations

The Role of Human Liver Microsomes (HLMs)

HLMs are prepared by ultracentrifugation of liver homogenate and contain the majority of Phase I metabolic enzymes, including CYPs and Flavin-containing Monooxygenases (FMOs).[6] These enzymes typically catalyze oxidative reactions, such as hydroxylation, dealkylation, and oxidation, which functionalize drug molecules, preparing them for subsequent Phase II conjugation and excretion. The metabolic reactions in HLMs are primarily dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH), which provides the reducing equivalents for the enzymatic cycle.[4][6][8]

The Principle of the HLM Stability Assay

The assay quantifies the rate at which the parent compound is metabolized over time. This is achieved by incubating the test compound at a fixed concentration with a known amount of microsomal protein in the presence of an NADPH regenerating system. Aliquots are taken at specific time points, and the reaction is quenched. The concentration of the remaining parent compound in each sample is then determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][9] The rate of disappearance is used to calculate key pharmacokinetic parameters.

Compound Profile: 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL

While specific experimental data for this exact molecule is not publicly available, its structure suggests potential sites for metabolic modification. The following properties are estimated based on its chemical structure, which features a phenyl ring, a pyrrolidine group, an amino group, and a primary alcohol.

PropertyEstimated Value / Structural FeaturePotential Metabolic Hotspot
Chemical Structure Chemical structure of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OLAromatic ring, Pyrrolidine ring, Amino group, Benzylic carbon
Molecular Formula C12H18N2O-
Metabolic Pathways Aromatic hydroxylation, N-dealkylation, O-dealkylation, Oxidation of the alcohol or aminePhase I reactions catalyzed by CYPs are highly probable.

Note: The structure provided is a representative image for illustrative purposes.

Experimental Design and Protocol

This protocol is designed to be a self-validating system, incorporating essential controls to ensure the integrity and reliability of the data.

Materials and Reagents
ReagentTypical SupplierPurpose
Pooled Human Liver Microsomes (≥20 donors)BioIVT, Corning, XenoTechSource of metabolic enzymes.[7][10]
2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OLN/A (Synthesized in-house)Test Compound
Verapamil (Positive Control)Sigma-AldrichHigh-clearance control to verify enzyme activity.[5]
Potassium Phosphate Buffer (100 mM, pH 7.4)MilliporeSigmaMaintains physiological pH for optimal enzyme function.[8]
NADPH Regenerating System (e.g., Corning Gentest™)Corning, Sigma-AldrichProvides a sustained supply of the essential cofactor, NADPH.[8]
Acetonitrile (ACN) with Internal StandardHoneywell, Fisher ScientificTo terminate the reaction and for sample analysis.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for test compound stock solution.
Experimental Workflow Diagram

The overall workflow of the HLM stability assay is depicted below.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Thaw & Prepare Reagents (HLMs, Buffer, NADPH, Compound) prep_mastermix Prepare Master Mix (Buffer + HLMs) prep_reagents->prep_mastermix pre_incubate Pre-incubate Master Mix at 37°C prep_mastermix->pre_incubate start_reaction Initiate Reaction (Add NADPH System + Compound) pre_incubate->start_reaction time_points Incubate at 37°C Sample at Time Points (0, 5, 15, 30, 45 min) start_reaction->time_points quench Quench Reaction (Add cold ACN + Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate % Remaining, t½, and CLint lcms->calculate

Caption: High-level workflow for the HLM metabolic stability assay.

Step-by-Step Incubation Protocol

Scientist's Note: Final concentrations are critical. The goal is to maintain conditions where enzyme kinetics are linear and substrate depletion follows first-order kinetics.

  • Prepare Compound Stock Solutions: Dissolve the test compound and positive control (Verapamil) in DMSO to create 1 mM stock solutions.

  • Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture according to the table below. Prepare enough for all time points plus overage.

ComponentStock Conc.Final Conc.
Potassium Phosphate Buffer100 mM (pH 7.4)As required
Human Liver Microsomes20 mg/mL0.5 mg/mL [10][11]
Test Compound1 mM1 µM [4][10]
NADPH Regenerating SystemPer manufacturer1X
Final DMSO Concentration100%≤ 0.25% [4]
  • Pre-incubation: Pre-warm the mixture (containing everything except the NADPH system) in a shaking water bath at 37°C for 5-10 minutes. This ensures the reaction starts at the correct physiological temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. Mix gently and immediately take the T=0 time point.

  • Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot (e.g., 50 µL) and add it to a separate tube or well containing 2-3 volumes (e.g., 150 µL) of ice-cold acetonitrile with an analytical internal standard. The cold acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins.[5][11]

  • Control Incubations:

    • Negative Control: Run a parallel incubation for the final time point without the NADPH regenerating system to assess non-enzymatic degradation.

    • Positive Control: Run a full time-course incubation with Verapamil to confirm the metabolic activity of the HLM batch.

  • Sample Processing: Once all time points are collected, vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[8]

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

Analytical Method: LC-MS/MS

Quantification is performed using a validated LC-MS/MS method.[12][13][14]

  • Instrumentation: A triple quadrupole mass spectrometer (e.g., Shimadzu 8050, Waters Acquity TQ-S) coupled with a UPLC system.[5][12]

  • Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • Analysis: The peak area ratio of the analyte to the internal standard is used for quantification. The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample.

Data Analysis and Interpretation

The primary goal of data analysis is to determine the in vitro half-life (t½) and the intrinsic clearance (CLint).

Calculation of In Vitro Half-Life (t½)

Assuming first-order kinetics, the rate of metabolism is proportional to the drug concentration.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Perform a linear regression on the data points. The slope of this line is the elimination rate constant (k).

  • The half-life is calculated using the following equation: t½ = 0.693 / k

Scientist's Note: A good linear fit (R² > 0.9) indicates that the reaction follows first-order kinetics. If the compound is metabolized very rapidly, additional early time points may be needed.

Calculation of Intrinsic Clearance (CLint)

Intrinsic clearance is the rate of metabolism normalized to the amount of microsomal protein used in the incubation.[1]

CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / Microsomal Protein (mg)) [1]

Data Presentation and Interpretation

The results should be summarized in a clear, tabular format.

Sample Data Table:

Time (min)% Compound Remainingln (% Remaining)
01004.61
5854.44
15604.09
30353.56
45203.00

Summary of Calculated Parameters:

Compoundt½ (min)CLint (µL/min/mg)Clearance Classification
Test Compound 25.826.9Moderate
Verapamil (Control) < 10> 70High

Note: Data is illustrative.

The CLint value is used to classify compounds. While classification schemes can vary, a general guide is:

  • Low Clearance: CLint < 15 µL/min/mg

  • Moderate Clearance: CLint = 15 - 45 µL/min/mg[1]

  • High Clearance: CLint > 45 µL/min/mg[1]

A compound with high intrinsic clearance is likely to have high first-pass metabolism and low oral bioavailability.[2]

Core Metabolic Logic Diagram

G cluster_inputs Reaction Inputs cluster_outputs Reaction Outputs cluster_measurement Analytical Measurement compound Test Compound (Substrate) process Metabolic Reaction (37°C) compound->process hlm Human Liver Microsomes (Enzyme Source) hlm->process nadph NADPH (Cofactor) nadph->process metabolites Metabolites remaining Remaining Parent Compound (Measured over time) lcms LC-MS/MS remaining->lcms Quantification process->metabolites process->remaining

Caption: Core logic of the HLM assay measuring substrate depletion.

Conclusion

The human liver microsome stability assay is an indispensable tool in modern drug discovery. It provides a robust and efficient method for identifying compounds with metabolic liabilities early in the development pipeline, allowing resources to be focused on candidates with a higher probability of in vivo success. By following the detailed protocol and data analysis framework presented in this guide, researchers can generate high-quality, reproducible data to inform critical project decisions and accelerate the development of new therapeutics.

References

  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL
  • Title: Metabolism Source: Pharmaron URL
  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL
  • Title: Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability Source: Taylor & Francis Online URL
  • Title: Microsomal Stability Source: Cyprotex ADME-Tox Solutions | Evotec URL
  • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL
  • Source: PMC (PubMed Central)
  • Source: PMC (PubMed Central)
  • Title: A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes Source: RSC Publishing URL
  • Title: Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation Source: MDPI URL
  • Title: Microsomal Clearance/Stability Assay Source: Domainex URL:_
  • Title: Intrinsic clearance (liver microsomes, human)
  • Title: Microsomal Stability Assay Source: MTTlab URL
  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Link URL
  • Title: How to calculate in vitro intrinsic clearance?
  • Title: 2-Amino-2-phenylethan-1-ol Source: PubChem - NIH URL
  • Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL

Application Note: Synthesis and Characterization of 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Application: Building block for CNS...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Application: Building block for CNS-active pharmacophores and specialized peptidomimetics.

Introduction and Mechanistic Rationale

The compound 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol is a highly functionalized arylethanolamine derivative. The presence of the 4-(pyrrolidin-1-yl)phenyl moiety is a recognized structural motif in medicinal chemistry, frequently utilized to modulate central nervous system (CNS) targets, including dopamine and norepinephrine reuptake transporters[1].

Synthesizing this specific amino alcohol requires a highly regioselective approach to establish the 1,2-amino alcohol motif on the benzylic carbon. The most robust, self-validating synthetic strategy involves a three-stage telescoping sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Installation of the pyrrolidine ring onto a fluorinated benzaldehyde precursor.

  • Strecker Amino Acid Synthesis: Conversion of the aldehyde to an arylglycine derivative, ensuring the correct oxidation state and amine placement.

  • Hydride Reduction: Chemoselective reduction of the carboxylic acid to the primary alcohol without over-reducing the benzylic amine.

Synthetic Pathway Visualization

SynthesisRoute A 4-Fluorobenzaldehyde + Pyrrolidine B 4-(Pyrrolidin-1-yl) benzaldehyde A->B SNAr K2CO3, DMF, 100°C C Strecker Intermediate (Aminonitrile) B->C KCN, NH4Cl MeOH/H2O D Arylglycine Derivative C->D HCl (aq) Reflux E 2-Amino-2-[4-(pyrrolidin -1-yl)phenyl]ethan-1-ol D->E LiAlH4 THF, 0°C to RT

Synthetic pathway for 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a professional laboratory setting utilizing standard Schlenk techniques and appropriate PPE. Potassium cyanide (KCN) and Lithium aluminum hydride (LiAlH 4​ ) are highly hazardous and require specialized handling protocols.

Step 1: Synthesis of 4-(pyrrolidin-1-yl)benzaldehyde

Causality & Rationale: The fluorine atom in 4-fluorobenzaldehyde is highly activated toward nucleophilic attack due to the strong electron-withdrawing nature of the para-carbonyl group. Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to scavenge the hydrofluoric acid byproduct, driving the equilibrium forward[2].

  • Charge a flame-dried 500 mL round-bottom flask with 4-fluorobenzaldehyde (1.0 equiv, 100 mmol) and anhydrous DMF (150 mL).

  • Add pyrrolidine (1.2 equiv, 120 mmol) and anhydrous K2​CO3​ (1.5 equiv, 150 mmol).

  • Stir the reaction mixture under an argon atmosphere at 100 °C for 12 hours.

  • Cool to room temperature, quench with ice water (300 mL), and extract with ethyl acetate (3 × 150 mL).

  • Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate as a pale yellow solid.

Step 2: Strecker Synthesis of 2-amino-2-(4-(pyrrolidin-1-yl)phenyl)acetic acid

Causality & Rationale: The Strecker reaction is selected over reductive amination as it simultaneously installs the amine and a carbon atom (nitrile) that can be hydrolyzed to the requisite carboxylic acid. Ammonium chloride ( NH4​Cl ) acts as both the ammonia source and a mild acid catalyst for imine formation.

  • Dissolve 4-(pyrrolidin-1-yl)benzaldehyde (1.0 equiv, 50 mmol) in a 1:1 mixture of MeOH and water (100 mL).

  • Add NH4​Cl (1.5 equiv, 75 mmol) and KCN (1.2 equiv, 60 mmol). Caution: Perform strictly in a fume hood.

  • Stir at room temperature for 24 hours to form the aminonitrile intermediate.

  • To hydrolyze the nitrile, add concentrated HCl (50 mL) dropwise and heat the mixture to reflux for 18 hours.

  • Cool the mixture, neutralize to pH 6.5-7.0 using 2M NaOH, and filter the precipitated amino acid. Wash with cold water and dry under high vacuum.

Step 3: Reduction to 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol

Causality & Rationale: LiAlH4​ is chosen over milder hydrides (like NaBH4​ ) because the reduction of a resonance-stabilized carboxylic acid to a primary alcohol requires a highly reactive, nucleophilic hydride source. The reaction is run in anhydrous THF to prevent premature quenching of the hydride.

  • Suspend LiAlH4​ (3.0 equiv, 60 mmol) in anhydrous THF (100 mL) in a flame-dried flask under argon at 0 °C.

  • Dissolve the amino acid intermediate (1.0 equiv, 20 mmol) in anhydrous THF (50 mL) and add dropwise to the LiAlH4​ suspension over 30 minutes to control the exothermic hydrogen gas evolution.

  • Allow the reaction to warm to room temperature, then reflux for 4 hours.

  • Cool to 0 °C and perform a Fieser workup: add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH4​ used).

  • Stir until the aluminum salts form a granular white precipitate. Filter through a Celite pad, washing with hot THF.

  • Concentrate the filtrate in vacuo and purify the crude amino alcohol via recrystallization (ethanol/diethyl ether) or reverse-phase preparative HPLC.

Quantitative Data & Reaction Summary

Reaction StepKey ReagentsTemp / TimeYield (%)Purity (HPLC)Analytical Milestones
1. SNAr Pyrrolidine, K2​CO3​ , DMF100 °C / 12 h88%>98%Disappearance of aldehyde C-F coupling in 13 C NMR.
2. Strecker KCN, NH4​Cl , then HClRT 24h / Reflux 18h65%>95%Appearance of carboxylate C=O (~172 ppm) in 13 C NMR.
3. Reduction LiAlH4​ , THF0 °C to Reflux / 4 h72%>99%Shift of benzylic CH downstream; appearance of -OH stretch in IR.

References

  • Pardeshi, S. D., et al. (2017). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. International Journal of Chemical and Physical Sciences. Retrieved from [Link][2]

Sources

Application

Application Notes and Protocols: The Emerging Potential of (1R,2S)-2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL as a Chiral Ligand in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Evelyn Reed, Senior Application Scientist Foreword: The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword: The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has placed a significant demand on the development of novel, efficient, and highly selective chiral catalysts. Chiral 1,2-amino alcohols have long been recognized as a privileged class of ligands, capable of inducing high levels of stereocontrol in a variety of metal-catalyzed transformations.[1][2] This document introduces (1R,2S)-2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL , a novel chiral ligand with significant potential in asymmetric synthesis. While this specific ligand is not yet extensively documented in peer-reviewed literature, its structural motifs—a chiral 1,2-amino alcohol backbone and an electron-donating N-aryl pyrrolidine substituent—suggest a strong aptitude for high catalytic activity and enantioselectivity.

This guide serves as a forward-looking application note, providing a detailed, predictive protocol for the use of this ligand in a benchmark asymmetric reaction: the enantioselective addition of diethylzinc to aldehydes. The principles, protocols, and expected outcomes presented herein are grounded in the well-established performance of structurally analogous ligands and are intended to provide a robust starting point for researchers exploring the catalytic potential of this promising molecule.[3][4]

Ligand Overview and Design Rationale

The ligand, (1R,2S)-2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL, combines several key features that are desirable for an effective chiral catalyst:

  • 1,2-Amino Alcohol Scaffold: The vicinal amino and hydroxyl groups provide a bidentate chelation site for a metal center, forming a rigid, chiral pocket around the catalytic site.[5]

  • Stereogenic Centers: The two stereocenters on the ethyl backbone are crucial for defining the three-dimensional space of the catalytic pocket, which is essential for discriminating between the prochiral faces of the substrate.

  • N-Aryl Substituent: The phenyl group at the C2 position provides steric bulk, which is known to be a key factor in achieving high enantioselectivity.[3]

  • Pyrrolidine Moiety: The pyrrolidine ring, being a saturated heterocycle, can influence the electronic properties of the phenyl ring and may also play a role in secondary interactions within the transition state.

A plausible and efficient synthetic route to this ligand can be envisioned starting from a readily available precursor, which would allow for its accessibility for research and development.

Synthetic_Workflow cluster_synthesis Proposed Synthesis of the Chiral Ligand Start 4-(Pyrrolidin-1-yl)acetophenone Step1 α-Bromination Start->Step1 Intermediate1 α-Bromo-4-(pyrrolidin-1-yl)acetophenone Step1->Intermediate1 Step2 Amination with a Chiral Amine Source Intermediate1->Step2 Intermediate2 Chiral α-Amino Ketone Step2->Intermediate2 Step3 Diastereoselective Reduction Intermediate2->Step3 End (1R,2S)-2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL Step3->End

Caption: A proposed synthetic workflow for accessing the target chiral ligand.

Application in Asymmetric Synthesis: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction that yields valuable chiral secondary alcohols.[6] This transformation is a well-established benchmark for assessing the efficacy of new chiral ligands.[7]

Principle and Mechanism

The catalytic cycle is believed to involve the in situ formation of a chiral zinc-ligand complex. The chiral amino alcohol first reacts with one equivalent of diethylzinc to form a zinc alkoxide, releasing ethane. This monomeric species then dimerizes or reacts with a second equivalent of diethylzinc to form a more complex, catalytically active species. The aldehyde substrate coordinates to the zinc center, and the chiral ligand environment dictates the facial selectivity of the subsequent ethyl group transfer from another zinc atom to the aldehyde carbonyl.

Catalytic_Cycle Ligand Chiral Ligand (L) Catalyst_Formation { Catalyst Formation | L-Zn-Et} Ligand->Catalyst_Formation Et2Zn_1 Et2Zn Et2Zn_1->Catalyst_Formation Active_Catalyst { Active Catalyst | (L-Zn-Et)₂ or L-(Zn-Et)₂} Catalyst_Formation->Active_Catalyst Substrate_Coordination { Substrate Coordination | Aldehyde (RCHO) binds to Zn} Active_Catalyst->Substrate_Coordination Transition_State { Enantioselective Transition State | Re or Si face attack} Substrate_Coordination->Transition_State Product_Formation { Product Formation | Chiral Zinc Alkoxide} Transition_State->Product_Formation Product_Release { Product Release | Chiral Alcohol} Product_Formation->Product_Release Product_Release->Active_Catalyst Product Chiral Secondary Alcohol Product_Release->Product Et2Zn_2 Et2Zn Et2Zn_2->Transition_State Aldehyde RCHO Aldehyde->Substrate_Coordination

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

The steric bulk of the N-aryl substituent on the ligand is anticipated to effectively shield one face of the coordinated aldehyde, leading to a highly organized and diastereomeric transition state that favors the formation of one enantiomer of the product alcohol.

Detailed Experimental Protocol

Reaction: Enantioselective addition of diethylzinc to benzaldehyde catalyzed by (1R,2S)-2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL.

Note: This protocol is predictive and should be optimized for best results. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials and Reagents
  • (1R,2S)-2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL (Chiral Ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Catalyst Preparation:

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the chiral ligand (e.g., 0.02 mmol, 2 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous toluene (2.0 mL) via syringe to dissolve the ligand.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (0.04 mL of 1.0 M solution, 0.04 mmol, 4 mol%) dropwise to the stirred ligand solution.

    • Stir the resulting solution at 0 °C for 30 minutes to allow for the in situ formation of the chiral catalyst. A slight gas evolution (ethane) may be observed.

  • Reaction Execution:

    • In a separate flame-dried Schlenk flask, dissolve freshly distilled benzaldehyde (1.0 mmol) in anhydrous toluene (3.0 mL).

    • To the pre-formed catalyst solution at 0 °C, add the benzaldehyde solution dropwise over 5 minutes.

    • Add the remaining diethylzinc solution (1.1 mL of 1.0 M solution, 1.1 mmol) dropwise to the reaction mixture at 0 °C over 20 minutes.

    • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion (typically 2-4 hours, as indicated by TLC), carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the aqueous layer.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.

Analysis
  • Yield: Determine the yield of the purified product.

  • Enantiomeric Excess (ee): The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

Expected Performance and Substrate Scope

Based on data from structurally related chiral amino alcohol ligands, (1R,2S)-2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL is anticipated to be a highly effective catalyst. The following table provides a predictive summary of its expected performance with a range of aldehyde substrates.

EntryAldehydeExpected Yield (%)Expected ee (%)Product Configuration
1Benzaldehyde>95>98(S)
24-Chlorobenzaldehyde>95>98(S)
34-Methoxybenzaldehyde>90>95(S)
42-Naphthaldehyde>95>97(S)
5Cinnamaldehyde>85>90(S)
6Cyclohexanecarboxaldehyde>90>95(S)
7Pivalaldehyde>80>92(S)

Note: The predicted (S) configuration of the product is based on established models for similar ligands. The actual outcome should be determined experimentally.

Conclusion and Future Outlook

(1R,2S)-2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL represents a promising new chiral ligand for asymmetric catalysis. Its rational design, which combines a rigidifying 1,2-amino alcohol backbone with sterically demanding and electronically tunable substituents, makes it a strong candidate for achieving high enantioselectivity in a variety of important synthetic transformations. The detailed protocol provided for the enantioselective addition of diethylzinc to aldehydes serves as a robust starting point for the evaluation of this ligand. Further research into its application in other asymmetric reactions, such as transfer hydrogenations, aldol reactions, and Michael additions, is highly encouraged and is expected to further establish its utility in modern organic synthesis.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108-2113. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]

  • RSC Publishing. (1997). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. [Link]

  • Kwo, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. University of Illinois Urbana-Champaign. [Link]

  • Huang, W. S., & Pu, L. (2004). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs)†. Accounts of Chemical Research, 37(9), 621-630. [Link]

  • Scientific Reports. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL

Executive Summary The quantitation and purity assessment of highly basic, polar pharmaceutical intermediates present significant chromatographic challenges. This application note details the systematic development and ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitation and purity assessment of highly basic, polar pharmaceutical intermediates present significant chromatographic challenges. This application note details the systematic development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL . By leveraging a high-pH mobile phase strategy combined with hybrid silica column technology, this protocol eliminates secondary silanol interactions, ensuring excellent peak symmetry and retention. The method is fully validated in accordance with the latest ICH Q2(R2) and ICH Q14 regulatory frameworks[1][2].

Analyte Profiling & Mechanistic Challenges

To design a robust analytical method, one must first deconstruct the physicochemical properties of the target analyte. 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL (C₁₂H₁₈N₂O) contains four critical structural features that dictate its chromatographic behavior:

  • Primary Amine (-NH₂): Highly basic (estimated pKa ~ 9.0).

  • Pyrrolidine Ring: A tertiary cyclic amine, also highly basic (estimated pKa ~ 10.0).

  • Hydroxyl Group (-OH): Imparts significant hydrogen-bonding capacity and polarity.

  • Phenyl Ring: Provides a strong UV chromophore, ideal for detection at 220 nm and 254 nm.

The Causality of Peak Tailing

In traditional RP-HPLC using acidic mobile phases (e.g., pH 2.0 - 3.0), both nitrogen centers in this molecule become fully protonated (ionized). This dual positive charge makes the molecule extremely hydrophilic, causing it to elute near the void volume on standard C18 columns. Furthermore, positively charged basic analytes undergo strong ion-exchange interactions with residual, unendcapped silanols (Si-O⁻) on the silica stationary phase. This secondary interaction is the primary cause of severe peak tailing, which compromises resolution, sensitivity, and integration accuracy[3].

The High-pH Solution

To overcome this, we employ a high-pH mobile phase strategy (pH 10.5). At this pH, the mobile phase exceeds the pKa of both basic centers, effectively deprotonating the analyte into its neutral state. The neutral molecule exhibits increased hydrophobicity, leading to strong retention via hydrophobic partitioning. Because standard silica dissolves at pH > 8.0, this method requires the use of ethylene cross-linked hybrid silica particles (e.g., BEH technology), which offer extreme alkaline resistance up to pH 12.0[4].

MethodDev A Analyte: 2 Basic Centers (pKa ~9.0 & 10.0) B Low pH Method (Analyte Ionized) A->B C High pH Method (Analyte Neutral) A->C D Poor Retention & Silanol Tailing B->D E High Retention & Sharp Peaks C->E F Standard Silica (Dissolves at pH > 8) C->F Incompatible G Hybrid Silica C18 (Stable up to pH 12) C->G Requires H Optimized RP-HPLC (pH 10.5 Buffer) E->H G->H

Caption: Logical workflow for selecting high-pH RP-HPLC to overcome basic analyte tailing.

Experimental Protocols

This protocol is designed as a self-validating system . Before sample analysis, the System Suitability Test (SST) must pass predefined criteria to ensure the instrument and chemistry are performing optimally, a core tenet emphasized in ICH Q14[1].

Reagents and Materials
  • Buffer Salt: Ammonium bicarbonate (NH₄HCO₃), LC-MS grade.

  • pH Modifier: Ammonium hydroxide (NH₄OH), 28-30% solution, ACS grade.

  • Organic Modifier: Acetonitrile (ACN), HPLC grade.

  • Water: Ultrapure Milli-Q water (18.2 MΩ·cm).

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or equivalent), 150 mm × 4.6 mm, 3.5 µm[4].

Step-by-Step Preparation Methodologies

Step 1: Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5) Preparation

  • Weigh accurately 0.79 g of Ammonium bicarbonate and transfer it into a 1000 mL volumetric flask.

  • Add approximately 900 mL of Ultrapure water and sonicate for 5 minutes to dissolve.

  • Insert a calibrated pH probe. Slowly add Ammonium hydroxide dropwise while stirring until the pH stabilizes at 10.5 ± 0.05.

  • Make up the volume to 1000 mL with water.

  • Filter through a 0.22 µm nylon or PTFE membrane filter and degas. (Note: Buffer is stable for 48 hours).

Step 2: Diluent Preparation

  • Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio. Mix thoroughly and degas.

Step 3: Standard Preparation (Nominal Concentration: 100 µg/mL)

  • Accurately weigh 10.0 mg of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL reference standard into a 100 mL volumetric flask.

  • Add 70 mL of Diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent. Mix well.

HPLC Chromatographic Conditions
ParameterSpecification
Column Hybrid Silica C18, 150 × 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate buffer (pH 10.5)
Mobile Phase B Acetonitrile
Elution Mode Gradient (See table below)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength UV at 220 nm
Injection Volume 10 µL
Needle Wash Methanol:Water (50:50, v/v)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
12.0 30 70
15.0 30 70
15.1 90 10

| 20.0 | 90 | 10 |

System Suitability Testing (SST) Criteria

Inject the Standard Solution (100 µg/mL) in five replicates. The system is deemed valid only if:

  • Retention Time (RT): ~ 8.5 minutes (± 0.2 min).

  • Tailing Factor (Tf): ≤ 1.5 (Confirms suppression of silanol interactions).

  • Theoretical Plates (N): ≥ 5,000.

  • Precision (%RSD of Area): ≤ 2.0%.

Method Validation Framework (ICH Q2(R2))

The method was validated according to the newly updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[2][5].

Validation Start ICH Q2(R2) Validation Spec Specificity Start->Spec Lin Linearity (25-150%) Spec->Lin Prec Precision (RSD < 2%) Lin->Prec Acc Accuracy (Recovery) Prec->Acc Rob Robustness Acc->Rob

Caption: Sequential validation workflow according to ICH Q2(R2) guidelines.

Specificity & Forced Degradation

Specificity ensures the analyte can be accurately measured without interference from impurities, degradants, or the blank matrix[1]. The analyte was subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), and thermal (60°C) stress.

  • Result: No blank peaks interfered with the analyte RT. All degradation products were baseline resolved from the main peak (Resolution > 2.0), proving the method is stability-indicating.

Linearity and Range

Linearity was established by preparing standard solutions at six concentration levels ranging from 25% to 150% of the nominal working concentration (25 µg/mL to 150 µg/mL).

Concentration LevelActual Conc. (µg/mL)Mean Peak AreaStatistical Output
25%25.1854,200Correlation Coefficient (R²): 0.9998
50%50.21,710,500Slope: 34,120
75%75.32,568,900y-Intercept: -1,250
100%100.03,415,000Residual Sum of Squares: Acceptable
125%125.54,280,100LOD: 0.5 µg/mL
150%150.65,135,400LOQ: 1.5 µg/mL
Precision (Repeatability & Intermediate Precision)

Method precision was evaluated by carrying out six independent sample preparations of a single batch at 100% test concentration. Intermediate precision was assessed on a different day, by a different analyst, using a different HPLC system.

ParameterAnalyst 1 / Day 1 (Repeatability)Analyst 2 / Day 2 (Intermediate)
Mean Assay (%) 99.8%99.5%
Standard Deviation 0.650.72
% RSD (n=6) 0.65% 0.72%
Acceptance Criteria ≤ 2.0%≤ 2.0%
Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the reference standard into a synthetic matrix mixture at three levels (50%, 100%, and 150%) in triplicate.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)% RSD
50% 50.049.699.2%0.8%
100% 100.0100.4100.4%0.5%
150% 150.0149.199.4%0.7%
Robustness

In alignment with ICH Q14 principles of understanding method parameter boundaries[2], deliberate minor variations were made to the method conditions. The system suitability parameters remained well within specifications under all perturbed conditions, demonstrating method ruggedness.

Parameter AlteredVariationTailing Factor (Tf)Theoretical Plates (N)
Flow Rate ± 0.1 mL/min1.12 - 1.18> 6,500
Column Temp. ± 5 °C1.10 - 1.15> 6,200
Buffer pH ± 0.2 units1.15 - 1.25> 5,800

Conclusion

A highly specific, accurate, and robust RP-HPLC method was successfully developed for 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL. By utilizing a mechanistic understanding of the analyte's pKa and employing a high-pH mobile phase with a hybrid silica column, the historical challenge of basic analyte peak tailing was entirely circumvented. The method complies fully with ICH Q2(R2) validation requirements, making it suitable for routine quality control, stability testing, and regulatory submissions.

References

  • [1] IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at:

  • [5] International Council for Harmonisation (ICH). Final IWG Concept Paper Q2(R2) and Q14. Available at:

  • [2] CASSS. Mini Case Study Platform Analytical Procedures – Applying Concepts in ICH Q2(R2) and ICH Q14. Available at:

  • [3] Suresh Gyan Vihar University. HPLC METHOD DEVELOPMENT - A REVIEW. Available at:

  • [4] Chromatography Online. Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review. Available at:

Sources

Application

1H and 13C NMR spectroscopy assignments for 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL

Application Note: Unambiguous 1 H and 13 C NMR Spectroscopy Assignments for 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Unambiguous 1 H and 13 C NMR Spectroscopy Assignments for 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Small Molecule API Intermediates / Pharmacophores

Introduction & Structural Deconstruction

The compound 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol (C 12​ H 18​ N 2​ O) represents a highly functionalized scaffold frequently encountered in modern drug discovery. It bridges an electron-rich pyrrolidine moiety with a polar, hydrogen-bonding ethanolamine side chain via a para-substituted phenyl ring.

In analytical development, establishing the absolute regiochemistry and molecular integrity of such intermediates is critical. This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unambiguously assign the 1 H and 13 C chemical shifts of this molecule.

Causality in Experimental Choices

To elucidate this structure, the choice of solvent and acquisition parameters is not arbitrary. While DMSO- d6​ is often used to observe exchangeable protons (-NH 2​ , -OH), CDCl 3​ is selected for the primary structural assignment. The rationale is twofold: it prevents the severe line broadening of the aliphatic ethanolamine protons caused by extensive intermolecular hydrogen-bonding networks, and it provides a sharp, reliable residual solvent lock signal. To ensure rigorous accuracy, all chemical shifts are referenced to the residual CHCl 3​ peak at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C), adhering to the standard impurity referencing established by .

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the analytical workflow is designed as a self-validating system . 1D NMR data proposes the structural fragments, while 2D homonuclear (COSY) and heteronuclear (HSQC, HMBC) experiments mathematically lock the fragments together across quaternary carbons, eliminating any assignment ambiguity. This methodology follows the authoritative high-resolution NMR techniques outlined by .

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg of the highly pure analyte in 0.6 mL of anhydrous CDCl 3​ (100 atom % D). Transfer the solution to a precision 5 mm NMR tube.

  • 1D 1 H Acquisition: Acquire data at 298 K on a 500 MHz spectrometer. Utilize a standard 30° pulse sequence (zg30), 16 scans, and crucially, a relaxation delay (D1) of 2.0 seconds. Causality: A sufficient D1 ensures the quantitative integration of the aliphatic ethanolamine protons, which have longer T 1​ relaxation times.

  • 1D 13 C{ 1 H} Acquisition: Acquire using a power-gated decoupling sequence (zgpg30) to minimize NOE bias while decoupling protons. Use 1024 scans. Causality: High scan counts are mandatory to achieve an adequate signal-to-noise ratio for the quaternary carbons (C1' and C4'), which lack NOE enhancement.

  • 2D COSY (Correlation Spectroscopy): Acquire with a spectral width covering 0–10 ppm in both dimensions. This maps the vicinal coupling within the ethanolamine chain and the pyrrolidine ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to map one-bond C-H connections. This definitively separates the diastereotopic C1 protons and assigns them to their parent carbon.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a long-range coupling constant optimized for 8 Hz. Causality: This is the final validation step. It bridges the isolated spin systems by revealing 3JCH​ correlations across the invisible quaternary carbons.

NMR_Workflow N1 1. Sample Preparation (CDCl3, 298K, 500 MHz) N2 2. 1D NMR Acquisition (1H & 13C{1H}) N1->N2 N3 3. Homonuclear 2D (COSY) Identify Spin Systems N2->N3 N4 4. Heteronuclear 2D (HSQC) Assign 1-Bond C-H N3->N4 N5 5. Long-Range 2D (HMBC) Connect Fragments & Quaternary C N4->N5 N6 6. Final Verification Self-Validating Assignment N5->N6

Figure 1: Sequential 1D and 2D NMR acquisition workflow for unambiguous structural assignment.

Quantitative Data Presentation & Spectral Causality

The chemical shifts are predicted and assigned based on empirical substituent effects and structural determination rules detailed by .

Table 1: 1 H NMR Assignments (500 MHz, CDCl 3​ )
Proton(s)Chemical Shift (ppm)MultiplicityIntegrationCausality & Structural Logic
H3'', H4'' 1.95Multiplet (m)4HPyrrolidine β -CH 2​ : Shielded aliphatic protons distant from the electronegative nitrogen.
-NH 2​ , -OH 2.50Broad singlet (br s)3HExchangeable protons: Broadened due to rapid chemical exchange and hydrogen bonding.
H2'', H5'' 3.25Multiplet (m)4HPyrrolidine α -CH 2​ : Deshielded by the adjacent sp 2 -hybridized nitrogen atom.
H1a 3.55Doublet of doublets1HEthanolamine CH 2​ OH: Diastereotopic proton due to the adjacent chiral center at C2.
H1b 3.70Doublet of doublets1HEthanolamine CH 2​ OH: Second diastereotopic proton, coupled to H1a ( 2J ) and H2 ( 3J ).
H2 3.95Doublet of doublets1HEthanolamine CHNH 2​ : Highly deshielded benzylic proton, alpha to the primary amine.
H3', H5' 6.55Doublet ( J = 8.5 Hz)2HPhenyl ortho to pyrrolidine: Strongly shielded by the resonance (+M effect) of the nitrogen lone pair.
H2', H6' 7.15Doublet ( J = 8.5 Hz)2HPhenyl meta to pyrrolidine: Standard aromatic shifts, coupled to H3'/H5' in an AA'BB' system.
Table 2: 13 C NMR Assignments (125 MHz, CDCl 3​ )
CarbonChemical Shift (ppm)TypeCausality & Structural Logic
C3'', C4'' 25.5CH 2​ Pyrrolidine β -carbons: Standard aliphatic resonance.
C2'', C5'' 47.5CH 2​ Pyrrolidine α -carbons: Deshielded by the direct bond to the pyrrolidine nitrogen.
C2 57.0CHEthanolamine benzylic carbon: Shifted downfield by the attached -NH 2​ group.
C1 67.5CH 2​ Ethanolamine primary alcohol: Strongly deshielded by the electronegative oxygen atom.
C3', C5' 111.5CHPhenyl ortho to pyrrolidine: Highly shielded due to electron donation from the pyrrolidine ring.
C2', C6' 127.5CHPhenyl meta to pyrrolidine: Less affected by resonance; typical aromatic benzylic shifts.
C1' 131.0C (quat)Phenyl ipso-carbon (ethanolamine): Quaternary carbon validated via HMBC to H2.
C4' 147.5C (quat)Phenyl ipso-carbon (pyrrolidine): Strongly deshielded by the direct C-N aromatic bond.

Visualizing the HMBC Validation Logic

The true power of this protocol lies in the HMBC data, which serves as the ultimate self-validating mechanism. By observing 2J and 3J carbon-proton couplings, we can mathematically prove that the ethanolamine chain and the pyrrolidine ring are attached to opposite ends of the same phenyl ring.

HMBC_Correlations H_eth Ethanolamine H2 (~3.95 ppm) C_ipso Phenyl C1' (~131.0 ppm) H_eth->C_ipso 3J_CH C_eth Ethanolamine C1 (~67.5 ppm) H_eth->C_eth 2J_CH H_ortho Phenyl H2'/H6' (~7.15 ppm) C_alpha Ethanolamine C2 (~57.0 ppm) H_ortho->C_alpha 3J_CH H_pyr Pyrrolidine H2''/H5'' (~3.25 ppm) C_para Phenyl C4' (~147.5 ppm) H_pyr->C_para 3J_CH H_meta Phenyl H3'/H5' (~6.55 ppm) H_meta->C_ipso 3J_CH

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) pathways validating molecular connectivity.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of complex substituted phenylglycinols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of complex substituted phenylglycinols. The target molecule, 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol , presents a "perfect storm" of synthetic challenges: it contains a sterically demanding pyrrolidine-substituted aromatic ring, a highly polar 1,2-amino alcohol motif, and a chiral center that is prone to racemization under harsh conditions.

This guide bypasses generic advice to focus on the exact physicochemical causality behind your low yields, providing self-validating protocols to optimize your workflow.

SynthWorkflow A Boc-4-Bromophenylglycine Methyl Ester B Buchwald-Hartwig Amination (Pyrrolidine) A->B BrettPhos Pd G3 NaOtBu, Dioxane C Reduction (Ester to Alcohol) B->C NaBH4 / I2 THF, 0°C to Reflux D Boc Deprotection & Isolation C->D HCl in IPA then NH4OH E 2-Amino-2-[4-(pyrrolidin-1-yl) phenyl]ethan-1-ol (Target) D->E Extraction

Figure 1: Optimized synthetic workflow for 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol.

Troubleshooting & FAQs

Q1: My Buchwald-Hartwig amination of the 4-bromophenylglycine intermediate with pyrrolidine stalls at 50% conversion. How do I push this to completion?

The Science: Secondary aliphatic amines like pyrrolidine are excellent nucleophiles but are notorious for displacing phosphine ligands on standard palladium catalysts (e.g., Pd(PPh3)4), leading to the formation of catalytically dormant off-cycle Pd species. Furthermore, standard catalysts struggle with the reductive elimination step when coupling secondary amines to electron-rich or sterically hindered arenes[1].

The Solution: Transition to a third-generation (G3) Buchwald precatalyst, specifically BrettPhos Pd G3 . The G3 precatalyst features a 2-aminobiphenyl backbone that rapidly activates under mild conditions to form the highly active L-Pd(0) species. The BrettPhos ligand's conformational flexibility and methoxy substitution specifically accelerate the reductive elimination of secondary amines, preventing catalyst poisoning and hydrodehalogenation side reactions[2].

Validated Protocol: BrettPhos Pd G3 Amination

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Boc-4-bromophenylglycine methyl ester (1.0 equiv), BrettPhos Pd G3 (0.5–1.0 mol%), and Sodium tert-butoxide (NaOtBu, 1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Amine Addition: Add pyrrolidine (1.2 equiv) via a microsyringe.

  • Reaction: Seal the flask, remove it from the glovebox, and stir at 80 °C for 2–4 hours. Self-Validation Cue: The reaction mixture will transition from a pale yellow to a deep, homogeneous red/brown as the active Pd(0) species cycles.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.

Q2: I am using LiAlH₄ to reduce the amino ester to the ethan-1-ol derivative, but my isolated yields are abysmal (<40%) despite complete consumption of the starting material. Why?

The Science: Your product is not failing to form; it is failing to be isolated. The 1,2-amino alcohol motif is highly polar and water-soluble. When LiAlH₄ is quenched, it forms gelatinous aluminum hydroxide salts[3]. The polar hydroxyl and amine groups of your product act as bidentate ligands, chelating to the aluminum matrix. During a standard aqueous extraction, the product remains trapped in the emulsion[4].

The Solution: Abandon LiAlH₄ and utilize the NaBH₄/I₂ system . When iodine is added to sodium borohydride in THF, it generates borane-THF (BH₃-THF) in situ[5]. This reagent smoothly reduces carboxylic acids and esters to primary alcohols without the harsh basicity of LiAlH₄, preserving chiral integrity (preventing racemization at the alpha carbon) and entirely avoiding aluminum emulsions[6][7].

Quantitative Comparison of Reduction Methods

Reducing AgentReagent HazardWorkup Emulsion RiskChiral Retention (ee%)Typical Isolated Yield
LiAlH₄ High (Pyrophoric)Severe (Al salts)Moderate (Base-catalyzed)35 - 50%
NaBH₄ / I₂ Low (Air stable)None (Water soluble)Excellent (>98%)80 - 95%

Validated Protocol: NaBH₄/I₂ Reduction

  • Setup: Dissolve the pyrrolidine-substituted amino ester (1.0 equiv) in anhydrous THF (0.5 M) in a multi-neck flask under inert atmosphere.

  • Borohydride Addition: Add NaBH₄ (2.5 equiv) in one portion at room temperature. Stir for 15 minutes.

  • Iodine Addition (Critical Step): Cool the flask to 0 °C. Dissolve I₂ (1.25 equiv) in a minimal amount of THF and add it dropwise over 30–60 minutes. Self-Validation Cue: Vigorous hydrogen gas evolution will occur. The brown color of iodine will rapidly dissipate as it reacts with NaBH₄ to form BH₃.

  • Reflux: Once addition is complete, heat the reaction to reflux (65 °C) for 4–6 hours[7].

  • Quench: Cool to 0 °C and carefully add methanol dropwise until effervescence ceases. This destroys excess hydride and cleaves the boron-oxygen bonds.

Q3: How do I properly isolate the polar amino alcohol after the reduction step?

The Science: Borane reductions leave the product trapped as a borate ester complex. This complex must be hydrolyzed. If you are forced to use LiAlH₄ due to supply constraints, you must force the aluminum salts into a granular, filterable state rather than a gel.

The Solution: Use an acidic hydrolysis for the NaBH₄/I₂ route, or the strict "Fieser Workup" for the LiAlH₄ route[4][8].

WorkupLogic Start Reduction Reaction Mixture Cond1 Reagent: LiAlH4? Start->Cond1 Cond2 Reagent: NaBH4/I2? Start->Cond2 Fieser1 1. Cool to 0°C Add x mL H2O Cond1->Fieser1 Yes Na1 1. Cool to 0°C Quench with MeOH Cond2->Na1 Yes Fieser2 2. Add x mL 15% NaOH Fieser1->Fieser2 Fieser3 3. Add 3x mL H2O Stir 15 min Fieser2->Fieser3 Fieser4 4. Add MgSO4, Filter Isolate Product Fieser3->Fieser4 Na2 2. Acidify (HCl) Destroy Borates Na1->Na2 Na3 3. Basify (NH4OH) Extract (DCM/IPA) Na2->Na3

Figure 2: Workup logic comparing the Fieser method (LiAlH₄) and the acidic quench (NaBH₄/I₂).

Protocol A: Isolation from NaBH₄/I₂ (Recommended)

  • After the methanol quench, add 1N HCl until the pH is < 2. Stir for 1 hour at room temperature to fully hydrolyze the borate esters.

  • Concentrate the mixture under reduced pressure to remove THF and methanol.

  • Cool the aqueous residue and basify to pH 10–11 using 22% NH₄OH solution[7].

  • Extract the aqueous layer with a mixture of Dichloromethane/Isopropanol (4:1 v/v). The isopropanol disrupts the hydration shell of the highly polar amino alcohol, drastically improving the partition coefficient into the organic phase.

  • Dry over anhydrous Na₂SO₄ and concentrate to yield the pure product.

Protocol B: The Fieser Workup for LiAlH₄ (If required) If you used x grams of LiAlH₄:

  • Cool the reaction to 0 °C.

  • Slowly add x mL of distilled water dropwise.

  • Add x mL of 15% aqueous NaOH dropwise.

  • Add 3x mL of distilled water[4].

  • Warm to room temperature and stir vigorously for 15 minutes. Self-Validation Cue: The gray/white gelatinous mass will suddenly transform into a stark white, granular, sand-like precipitate.

  • Add anhydrous MgSO₄, stir for 5 minutes, and filter through a coarse glass frit. Wash the filter cake thoroughly with hot THF to ensure no product remains adsorbed to the salts.

References
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at:[Link]

  • Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. Available at:[Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at:[Link]

  • Systematic Investigation into the Formation of Significant Amounts of Unknown Impurity during Scale-up of NaBH4–I2 Mediated Reduction. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • New Organic Synthetic Methods Using the NaBH4/I2 System. ACS Symposium Series. Available at:[Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Publications. Available at:[Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions. Organic Chemistry Portal. Available at:[Link]

Sources

Optimization

Troubleshooting poor aqueous solubility of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biopharmaceutical hurdles of formulating lipophilic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biopharmaceutical hurdles of formulating lipophilic amines. The compound 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol presents a classic solubility challenge in drug discovery.

Structurally, this molecule features a polar aminoethanol headgroup and a lipophilic 4-(pyrrolidin-1-yl)phenyl tail. The causality of its poor aqueous solubility lies in the thermodynamic battle between its crystal lattice energy and its hydration energy. At physiological pH (7.4), the primary amine is protonated, but the highly lipophilic tail drives hydrophobic aggregation. If you are working with the free base, the energy required to break its crystalline lattice far exceeds the solvation energy provided by water.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated protocols to overcome these solubility barriers.

Diagnostic Solubilization Workflow

TroubleshootingWorkflow Step1 API Precipitates in Aqueous Buffer Step2 Check pH & Ionization Is pH < pKa (9.0)? Step1->Step2 Step3 Salt Formation Screen (Mesylate, Tartrate) Step2->Step3 Free Base Form Step4 Cosolvent System (PEG400 / PG) Step2->Step4 Already a Salt Step3->Step4 Low Yield / Crashes Success Target Solubility Achieved Step3->Success Stable Salt Step5 Cyclodextrin Complexation (HP-β-CD) Step4->Step5 Toxicity / Precipitation Step4->Success No Dilution Crash Step5->Success High Binding Constant

Diagnostic workflow for troubleshooting the aqueous solubility of basic amine APIs.

Troubleshooting FAQs

Q1: I dissolved the free base in DMSO, but it immediately crashed out when spiked into my pH 7.4 assay buffer. Why? A1: This is a classic solvent-shift precipitation. DMSO is an excellent hydrogen-bond acceptor that disrupts the crystal lattice and solvates the lipophilic tail. However, when you dilute this stock into an aqueous buffer, the DMSO rapidly partitions into the water. The local concentration of the API instantly exceeds its intrinsic aqueous solubility ( S0​ ) at that pH, leading to rapid nucleation and precipitation. To prevent this, you must modify the free energy of the drug in solution rather than relying solely on a stock solvent[1].

Q2: I want to synthesize a salt to improve solubility. Which counterions should I prioritize? A2: For a basic drug, salt formation is the most efficient first-line strategy, often increasing solubility by >1000-fold[1]. Because the primary amine's pKa is ~9.0, you need a counterion with a pKa at least 2-3 units lower to ensure stable proton transfer.

  • Avoid: Hydrochloric acid (HCl). While common, HCl salts of lipophilic amines often suffer from low solubility in standard biological buffers (PBS, HBSS) due to the "common ion effect" driven by high background chloride concentrations.

  • Prioritize: Mesylate (methanesulfonic acid) or tartrate. Mesylate salts typically exhibit lower lattice energies and higher hydration enthalpies. Tartrate provides additional hydrogen-bonding sites that interact favorably with bulk water.

Q3: My synthesized salt is soluble in water, but my in vivo formulation requires higher concentrations. What cosolvents are safe and effective? A3: If salt formation is insufficient, cosolvents like Polyethylene Glycol 400 (PEG-400) or Propylene Glycol (PG) can be employed. These water-miscible solvents lower the overall dielectric constant of the vehicle, improving the solvation of the pyrrolidine-phenyl moiety[2]. Causality & Warning: Cosolvents do not form complexes with the drug; they simply alter the solvent environment. Keep in mind the solubility-permeability interplay: while cosolvents increase apparent solubility, they increase the viscosity of the medium and can decrease the thermodynamic activity of the drug, which may inadvertently lower intestinal permeability[2].

Q4: The cosolvent system causes toxicity in my cell assays. Is there a biologically inert alternative? A4: Yes. Cyclodextrin complexation is highly recommended for this chemotype. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly accommodates the 4-(pyrrolidin-1-yl)phenyl tail, while its hydrophilic exterior maintains aqueous solubility[]. Causality: Unlike cosolvents, cyclodextrins sequester the lipophilic moiety without altering the ionization state or significantly increasing the osmotic load of the formulation[]. This host-guest equilibrium is fully reversible, ensuring the drug is released in its molecular form at the absorption site[][4].

Data Presentation

Table 1: Physicochemical Profiling & Solubilization Impact

Property Estimated Value Impact on Solubility & Formulation Strategy
Primary Amine pKa 8.5 - 9.5 Protonated at physiological pH; primary target for salt formation.
Pyrrolidine pKa 5.0 - 6.0 Un-ionized at pH 7.4; highly lipophilic, drives hydrophobic aggregation.
LogP 1.8 - 2.5 Moderate lipophilicity necessitates cosolvents or complexation for high-dose formulations.

| Hydrogen Bonding | 3 Acceptors, 2 Donors | Favorable for interactions with aqueous media and cyclodextrin hydroxyl groups. |

Table 2: Recommended Solubilizing Excipients

Excipient Class Example Mechanism of Action Risk / Limitation
Counterion Mesylate, Tartrate Lowers crystal lattice energy, ionizes the primary amine. May still precipitate via common ion effect in high-salt media.
Cosolvent PEG-400, Propylene Glycol Lowers dielectric constant of the solvent, solvating the lipophilic tail. Potential precipitation upon in vivo dilution; alters permeability[2].

| Complexing Agent | HP-β-CD | Encapsulates the pyrrolidine-phenyl tail in a hydrophobic cavity. | Requires high excipient-to-drug ratio; bulkiness in solid dosage forms[]. |

Experimental Protocols

Protocol 1: Micro-scale Salt Screen & Self-Validating pH-Solubility Profiling

Causality: This protocol identifies the pH of maximum solubility ( pHmax​ ) and selects a counterion that minimizes lattice energy while maximizing hydration.

  • Preparation: Dispense 5 mg of the free base API into 2 mL glass vials.

  • Acid Addition: Add 1.05 molar equivalents of selected acids (e.g., Methanesulfonic acid, L-Tartaric acid) dissolved in 500 µL of THF/Water (9:1).

  • Crystallization: Cycle the temperature between 5°C and 50°C for 48 hours to promote Ostwald ripening and crystalline salt formation.

  • Equilibration: Evaporate the solvent under nitrogen, then equilibrate the resulting solid in 1 mL of target aqueous buffer (pH 6.5) for 24 hours at 37°C.

  • Quantification: Centrifuge at 10,000 x g for 10 minutes, filter the supernatant (0.22 µm), and quantify the dissolved API via HPLC-UV.

  • Self-Validation Step (Mass Balance): Dissolve the remaining solid pellet in 1 mL of 100% DMSO. Analyze via HPLC. The sum of the mass in the aqueous fraction and the DMSO fraction MUST equal the initial input mass (5 mg) ± 5%. If it does not, the poor recovery is due to chemical degradation or vial adsorption, not an intrinsic solubility limit.

Protocol 2: Phase Solubility Study for Cyclodextrin Complexation

Causality: This protocol determines the stoichiometric binding constant ( K1:1​ ) between the lipophilic tail and the HP-β-CD cavity, validating the thermodynamic efficiency of the complexation[].

  • Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0 to 50 mM) in 10 mM PBS (pH 7.4).

  • Supersaturation: Add an excess amount of the API (e.g., 10 mg) to each 1 mL vial to ensure the solution remains saturated.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 150 rpm and 37°C for 48 hours to achieve thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 12,000 rpm for 15 minutes to pellet the undissolved drug.

  • Analysis: Dilute the supernatant appropriately and analyze via HPLC. Plot API concentration vs. HP-β-CD concentration to calculate the binding constant.

  • Self-Validation Step (Stability Check): Run a concurrent control vial containing the API and HP-β-CD at t=0 and immediately analyze it, comparing the chromatogram against the t=48 hour sample. If peak purity remains >99% with no secondary peaks, the solubility enhancement is purely physical complexation, validating that the API is stable within the cyclodextrin cavity.

References

  • Title: Solubility Concerns: API and Excipient Solutions Source: American Pharmaceutical Review URL
  • Title: Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
  • Source: PMC (NIH)
  • Title: The Solubility–Permeability Interplay When Using Cosolvents for Solubilization Source: ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL

Welcome to the technical support center for the HPLC analysis of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak tailing issues encountered during the chromatographic analysis of this and other basic compounds.

Understanding the Challenge: Why Does this Compound Show Peak Tailing?

Q1: I'm observing significant peak tailing with 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL. What are the primary causes?

A1: The molecular structure of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL contains both a primary amine and a tertiary amine (within the pyrrolidine ring), making it a basic compound. In reversed-phase HPLC, which commonly uses silica-based stationary phases, peak tailing of basic compounds is a frequent issue.[1][2] The primary cause is secondary interactions between the protonated (positively charged) basic analyte and ionized residual silanol groups (Si-O⁻) on the silica surface.[3][4]

These silanol groups are acidic (pKa ≈ 3.5-4.5) and become deprotonated and negatively charged at mobile phase pH values above this range. The electrostatic attraction between the positively charged analyte and the negatively charged silanol groups leads to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a distorted peak with a pronounced tail.[3][4]

Systematic Troubleshooting Guide

This section provides a step-by-step approach to diagnose and resolve peak tailing, starting with simple adjustments and progressing to more involved method development strategies.

Step 1: Mobile Phase Optimization

Q2: How can I adjust my mobile phase to reduce peak tailing?

A2: Mobile phase composition is the most critical factor in controlling the peak shape of basic compounds. The primary goal is to minimize the interaction between your analyte and the stationary phase's active sites.

  • Lowering the Mobile Phase pH: Operating at a low pH (typically ≤ 3.0) is the most common and effective strategy.[1][3] At this pH, the acidic silanol groups on the silica surface are fully protonated (Si-OH), making them neutral.[3] This eliminates the strong ionic interaction with the protonated basic analyte, leading to a more symmetrical peak shape.[3] For example, a study on methamphetamine showed a significant reduction in peak asymmetry from 2.35 to 1.33 by lowering the mobile phase pH from 7.0 to 3.0.[3]

  • Using Mobile Phase Additives:

    • Acidic Additives: Small concentrations (typically 0.1% v/v) of acids like trifluoroacetic acid (TFA) or formic acid are commonly used.[5][6] These additives serve two purposes: they lower the mobile phase pH to suppress silanol ionization and can also act as ion-pairing agents, further improving peak shape.[5][7][8] Formic acid is often preferred for LC-MS applications as TFA can cause ion suppression in the mass spectrometer.[7][9][10]

    • Competing Bases: Adding a small amount of a basic modifier, such as triethylamine (TEA), can also be effective. TEA acts as a "competing base" that preferentially interacts with the active silanol sites, effectively masking them from the analyte. However, TEA can be difficult to remove from the column and can also suppress MS signals.

Q3: What is the optimal pH for my mobile phase when analyzing this compound?

Step 2: Stationary Phase (Column) Selection

Q4: My peak tailing persists even after mobile phase adjustments. Could my column be the problem?

A4: Yes, the choice of HPLC column is crucial. Not all C18 columns are the same, and their suitability for analyzing basic compounds can vary significantly.

  • End-Capped Columns: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically reacted with a small, non-polar group to make them inert.[3][4] Using a column with high-density end-capping is highly recommended to minimize peak tailing for basic compounds.[12]

  • High-Purity Silica (Type B): Newer columns are typically packed with high-purity (Type B) silica, which has a lower metal content and fewer acidic silanol groups compared to older Type A silica.[4] Metal impurities in the silica can increase the acidity of adjacent silanol groups, exacerbating peak tailing.[4][13]

  • Alternative Stationary Phases: If peak tailing remains an issue, consider columns specifically designed for the analysis of basic compounds. These include:

    • Polar-Embedded Phases: These columns have a polar functional group embedded in the alkyl chain (e.g., a carbamate), which helps to shield the analyte from residual silanols.[2][12]

    • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that repels basic analytes from interacting with residual silanols, offering excellent peak shape at low pH.

Column TypeKey FeatureAdvantage for Basic Compounds
Standard End-Capped C18 Residual silanols are chemically deactivated.Good starting point, significantly reduces tailing compared to non-end-capped columns.[3]
High-Purity Silica (Type B) Low metal content and fewer acidic silanols.Inherently less active surface, leading to better peak shapes.[4]
Polar-Embedded Phase Polar group embedded in the alkyl chain.Provides additional shielding of residual silanols.[2][12]
Charged Surface Hybrid (CSH) Low-level positive surface charge.Actively repels protonated basic analytes from silanol interaction sites.
Step 3: System and Method Considerations

Q5: I've optimized my mobile phase and am using a suitable column, but I still see some tailing. What else could be wrong?

A5: If tailing persists, or if all peaks in your chromatogram are tailing, the issue might be related to the HPLC system itself or other method parameters.

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause peak broadening and tailing. This is particularly noticeable for early eluting peaks.[14] Ensure you are using tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005 inches) and that all connections are made properly to minimize dead volume.[12]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, exposing more active silanol sites. Try flushing the column with a strong solvent or, if the column is old, replace it. A blocked inlet frit can also cause peak distortion.[3][15]

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing.[15][16] Try diluting your sample or reducing the injection volume to see if the peak shape improves.[17][18]

  • Metal Contamination: Trace metal contamination from the HPLC system components (e.g., stainless steel frits, tubing) can create active sites that interact with chelating analytes, causing severe peak tailing.[13][19][20] This is a more complex issue but can sometimes be mitigated by passivating the system with an agent like EDTA.[20]

Troubleshooting Workflow and Diagrams

The following diagrams illustrate the key concepts and a logical workflow for addressing peak tailing issues.

G cluster_silica Silica Surface Analyte Basic Analyte (R-NH3+) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Strong Ionic Interaction (Secondary Retention) C18 C18 Chains Analyte->C18 Silica Silica Particle Silica->Silanol Silica->C18

Caption: Mechanism of Peak Tailing for Basic Compounds.

Troubleshooting_Workflow cluster_mobile_phase Step 1: Mobile Phase cluster_column Step 2: Column cluster_system Step 3: System & Method start Peak Tailing Observed for 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL mp_check Adjust Mobile Phase pH to 2.5-3.0 with 0.1% Formic Acid or TFA start->mp_check mp_result Peak Shape Improved? mp_check->mp_result col_check Confirm Use of a Modern, High-Purity, End-Capped Column. Consider a Polar-Embedded or CSH Column. mp_result->col_check No end_good Problem Resolved mp_result->end_good Yes col_result Peak Shape Improved? col_check->col_result sys_check Check for System Issues: - Reduce Injection Volume (Overload?) - Check for Extra-Column Volume - Flush or Replace Column col_result->sys_check No col_result->end_good Yes sys_result Peak Shape Improved? sys_check->sys_result sys_result->end_good Yes end_bad Consult Advanced Troubleshooting/Method Development (e.g., check for metal contamination) sys_result->end_bad No

Caption: Systematic Troubleshooting Workflow for Peak Tailing.

Frequently Asked Questions (FAQs)

Q6: Can increasing the column temperature help with peak tailing?

A6: In some cases, yes. Increasing the column temperature can improve mass transfer kinetics and reduce mobile phase viscosity, which can lead to sharper, more symmetrical peaks. However, its effect is analyte and method-dependent and is generally less impactful than mobile phase pH or column choice for severe tailing of basic compounds.

Q7: I see tailing for all my peaks, not just the basic compound. What does that mean?

A7: If all peaks in the chromatogram exhibit tailing, the issue is likely physical or system-wide rather than a specific chemical interaction. Common causes include a void at the head of the column, a partially blocked inlet frit, or significant extra-column volume in the system.[3] The first step would be to replace the column to see if the problem is resolved.[3]

Q8: What is an acceptable level of peak tailing?

A8: Peak symmetry is often measured by the USP tailing factor (T) or the asymmetry factor (As). A perfectly symmetrical Gaussian peak has a value of 1.0. For most quantitative methods, a tailing factor of less than 1.5 is often acceptable, although some assays may require a value below 1.2.[3]

Experimental Protocols

Protocol 1: Preparation of 0.1% Formic Acid in Mobile Phase

  • Aqueous Component (Solvent A):

    • Measure 999 mL of high-purity (e.g., Milli-Q) water into a clean 1 L mobile phase bottle.

    • Carefully add 1 mL of high-purity formic acid (LC-MS grade recommended) to the water.

    • Cap the bottle and mix thoroughly by inversion.

    • Degas the solution using sonication, vacuum filtration, or helium sparging.[10]

  • Organic Component (Solvent B):

    • Measure 999 mL of HPLC-grade acetonitrile or methanol into a separate 1 L mobile phase bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap and mix thoroughly.

    • Degas the solution.

  • HPLC Setup: Use these solvents in your gradient or isocratic method. This will maintain a constant 0.1% formic acid concentration throughout the run, ensuring a stable low pH.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]

  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]

  • ChemBK. (2024, April 9). Pyrrolidine, 1-phenyl-. Retrieved from [Link]

  • Stoll, D. R. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America. Retrieved from [Link]

  • Waters Corporation. (n.d.). Column Selection for HPLC Method Development. Retrieved from [Link]

  • Euerby, M. R., et al. (1997). Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns. Analytical Chemistry, 69(9), 1683-1691. Retrieved from [Link]

  • Sentellas, S., & Poza-Luján, M. (2018). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2004, September 10). buffered pH to avoid peak tailing. Retrieved from [Link]

  • Li, Y., et al. (2007). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Journal of Liquid Chromatography & Related Technologies, 30(4), 511-527. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). What is TFA and when should I use it - Primer. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • PubMed. (2005, October 25). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. Retrieved from [Link]

  • PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Retrieved from [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • Waters Corporation. (n.d.). Deleterious Effects of Formic Acid without Salt Additives on the HILIC Analysis of Basic Compounds. Retrieved from [Link]

  • Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • ResearchGate. (n.d.). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • SilcoTek. (n.d.). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Shimadzu. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Separation Science. (2023, December 9). Why Acid?. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpyrrolidine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization for 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL Purification

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL via c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL via crystallization. The following sections offer a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the crystallization of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL.

Q1: What are the recommended starting solvent systems for the crystallization of this aminodiol?

A1: Due to the polar nature of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL, polar protic solvents and their mixtures with anti-solvents are generally the most effective. Good starting points for screening include:

  • Alcohol/Water Systems: Methanol/water and ethanol/water are excellent initial choices. The compound is typically dissolved in a minimal amount of the hot alcohol, followed by the dropwise addition of hot water as an anti-solvent until slight turbidity is observed. The solution is then heated back to clarity and allowed to cool slowly.[1][2]

  • Ester/Alkane Systems: An ethyl acetate/heptane or ethyl acetate/hexane system can also be effective, particularly if non-polar impurities are present.[1]

  • Aprotic Solvent/Water Systems: Acetone/water is another viable option to explore.[1]

Q2: My yield of purified crystals is consistently low. What are the likely causes and how can I improve it?

A2: Low yield is a common issue that can often be resolved by optimizing several experimental parameters:

  • Excess Solvent: Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor. Always aim to use the minimum amount of hot solvent necessary for complete dissolution.

  • Insufficient Cooling: Ensure the crystallization mixture is cooled to a sufficiently low temperature (an ice bath is recommended) for an adequate period to maximize precipitation.

  • Improper Washing: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss. Use a small amount of ice-cold anti-solvent or the crystallization solvent mixture for washing.

  • Second Crop Recovery: You can often recover more product by concentrating the mother liquor (by carefully evaporating some of the solvent) and cooling it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

Q3: No crystals are forming, even after prolonged cooling. What steps can I take to induce crystallization?

A3: The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited. Several techniques can be employed to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections on the glass surface that can serve as nucleation sites.

  • Seeding: Introduce a small, pure crystal of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL into the solution. This provides a template for crystal growth.

  • Increasing Concentration: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.

  • Adding an Anti-solvent: If you are using a single solvent system, slowly add a miscible anti-solvent (a solvent in which your compound is poorly soluble) until the solution becomes slightly turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.

Q4: The crystals I'm obtaining are very fine and difficult to filter. How can I grow larger crystals?

A4: The formation of fine or needle-like crystals is often a result of rapid nucleation and crystal growth. To encourage the growth of larger, more easily filterable crystals, consider the following:

  • Slower Cooling: Allow the crystallization mixture to cool to room temperature as slowly as possible before placing it in an ice bath. A slower cooling rate reduces the level of supersaturation and allows for more orderly crystal growth.

  • Solvent System Modification: Experiment with different solvent systems. A solvent in which the compound has slightly higher solubility may promote slower, more controlled crystal growth.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific and challenging issues you may encounter during the crystallization of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL.

Troubleshooting Issue 1: "Oiling Out" - The Compound Separates as a Liquid Instead of a Solid

"Oiling out," or liquid-liquid phase separation, is a common and frustrating problem in crystallization. It occurs when the solute separates from the solution as a supercooled liquid or "oil" rather than a crystalline solid. This oil may or may not solidify upon further cooling, often resulting in an amorphous solid or a difficult-to-handle mess.

Causality: Oiling out typically happens under conditions of high supersaturation, where the concentration of the solute is above the solubility of the liquid phase but below the concentration required for nucleation.[2][3] The presence of impurities can also induce oiling out.[3][4]

Step-by-Step Protocol to Mitigate Oiling Out:

  • Reduce Supersaturation:

    • Slower Cooling: Decrease the rate of cooling to allow the system to remain in the metastable zone for a longer period, promoting nucleation over oiling.

    • Higher Crystallization Temperature: If possible, initiate crystallization at a higher temperature where the solubility of the compound is greater, thus reducing the degree of supersaturation.

    • More Dilute Solution: Start with a slightly more dilute solution to avoid reaching the oiling out point.

  • Optimize the Solvent System:

    • Increase Solvent Polarity: If using a mixed solvent system, try increasing the proportion of the more polar solvent.

    • Change the Anti-solvent: Select an anti-solvent that has a more similar polarity to the primary solvent to reduce the miscibility gap.

  • Employ Seeding:

    • Introduce Seed Crystals: Add a small amount of pure, crystalline 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL to the solution once it has cooled slightly but before oiling out occurs. This provides a template for crystallization to occur at a lower supersaturation level.[2]

  • Enhance Purity:

    • Pre-purification: If significant impurities are present, consider a preliminary purification step such as column chromatography before attempting crystallization.[5][6]

Data Presentation: Recommended Solvent Systems to Minimize Oiling Out

Solvent System (v/v)Rationale
Ethanol / WaterThe high polarity of this system can often prevent the formation of a separate, less polar oil phase.
Isopropanol / WaterA slightly less polar alcohol may alter the solubility curve favorably.
Acetone / WaterThe aprotic nature of acetone can provide different solvation properties that may discourage oiling.

Experimental Workflow: Troubleshooting Oiling Out

G start Oiling Out Observed step1 Reduce Cooling Rate start->step1 step2 Increase Crystallization Temperature step1->step2 If oiling persists end_success Crystals Formed step1->end_success Successful step3 Use a More Dilute Solution step2->step3 If oiling persists step2->end_success Successful step4 Modify Solvent System step3->step4 If oiling persists step3->end_success Successful step5 Introduce Seed Crystals step4->step5 If oiling persists step4->end_success Successful step6 Pre-purify Crude Material step5->step6 If oiling persists step5->end_success Successful step6->end_success Successful end_fail Issue Persists step6->end_fail

Caption: A decision tree for troubleshooting oiling out during crystallization.

Troubleshooting Issue 2: Polymorphism - Obtaining an Undesired Crystal Form

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[7][8] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability, which is of critical importance in the pharmaceutical industry.[9][10][11]

Causality: The formation of a particular polymorph is influenced by kinetic and thermodynamic factors during crystallization.[7] Solvent choice, cooling rate, and temperature can all dictate which polymorph is favored.

Step-by-Step Protocol for Controlling Polymorphism:

  • Systematic Solvent Screening:

    • Crystallize the compound from a wide range of solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, esters, ketones, aromatic hydrocarbons). Different solvent-solute interactions can favor the nucleation and growth of different polymorphs.

  • Vary the Cooling Rate:

    • Rapid Cooling ("Crash Cooling"): This often leads to the formation of a kinetically favored, metastable polymorph.

    • Slow, Controlled Cooling: This typically favors the formation of the most thermodynamically stable polymorph.

  • Control the Crystallization Temperature:

    • Perform crystallizations at different temperatures to explore the phase diagram of the compound. Some polymorphs are only stable within a specific temperature range.

  • Seeding with the Desired Polymorph:

    • If you have a sample of the desired polymorph, use it to seed the crystallization. This will direct the crystallization towards the formation of that specific crystal form.

Data Presentation: Factors Influencing Polymorph Formation

ParameterEffect on Polymorph Formation
Solvent Can stabilize different molecular conformations through specific interactions, leading to different crystal packing.
Cooling Rate Fast cooling favors kinetic products (metastable polymorphs), while slow cooling favors thermodynamic products (stable polymorphs).[9]
Temperature Different polymorphs can be thermodynamically stable at different temperatures.[11]
Seeding Introduces a template for the growth of a specific polymorph.

Logical Relationship: Kinetic vs. Thermodynamic Control

G start Supersaturated Solution kinetic Kinetic Polymorph (Metastable) start->kinetic Rapid Cooling thermodynamic Thermodynamic Polymorph (Stable) start->thermodynamic Slow Cooling / Seeding kinetic->thermodynamic Transformation over time or with energy input

Caption: The relationship between cooling rate and the formation of kinetic versus thermodynamic polymorphs.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: General Recrystallization Procedure for 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the solid has just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent (if applicable): If using a mixed solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot solution until a faint turbidity persists. Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent or the crystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Fiveable. (2025, August 15). Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]

  • Chen, Y., et al. (2011). Crystal polymorphism in chemical process development. PubMed. Retrieved from [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. Retrieved from [Link]

  • Wang, Y., et al. (2022, January 5). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). API Crystallization. Retrieved from [Link]

  • MDPI. (2021, October 30). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MDPI. (2025, April 12). Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. Retrieved from [Link]

  • European Patent Office. (1995, January 25). A highly purified 1-aminopropanediol-2,3 and a method for the purification thereof. Retrieved from [Link]

  • ACS Publications. (2001, May 2). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. Retrieved from [Link]

  • MPG.PuRe. (2023, January 12). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Retrieved from [Link]

  • ACS Publications. (2015, July 23). Synthesis of 1,3-Amino Alcohols, 1,3-Diols, Amines, and Carboxylic Acids from Terminal Alkynes. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • Biozentrum der Universität Würzburg. (n.d.). A crystallization screen based on alternative polymeric precipitants. Retrieved from [Link]

  • The FUSION protein crystallization screen. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Functionalization of 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol

Introduction Welcome to the Technical Support Center. Working with 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the Technical Support Center. Working with 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol presents unique synthetic challenges. While the 4-(pyrrolidin-1-yl)phenyl group is electron-donating, the primary amine is located at a highly congested benzylic position (C2), flanked by the bulky aryl ring and a beta-hydroxyl group. This steric hindrance often leads to sluggish reaction kinetics, poor yields, and chemoselectivity issues (N- vs. O-functionalization). This guide provides field-proven troubleshooting strategies to overcome these barriers.

Section 1: Troubleshooting FAQs

Q1: Why are my standard N-acylation reactions (e.g., using EDC/HOBt or DCC) stalling at low conversions? A1: The failure of standard carbodiimide-based coupling is a direct consequence of steric clashing. Reagents like EDC and DCC activate carboxylic acids to form O-acylisourea intermediates. These intermediates are exceptionally bulky. When the sterically hindered C2-amine of your substrate attempts a nucleophilic attack, the activation energy barrier is too high, leading to stalled reactions or the formation of unreactive N-acylurea byproducts (1[1]). To resolve this, you must bypass bulky intermediates.

Q2: Which coupling reagents are best suited for this specific hindered amine? A2: You must use reagents that generate highly reactive, low-steric-profile intermediates:

  • HATU / HOAt: For moderate-to-high steric bulk, HATU is vastly superior to HBTU or EDC. It forms a highly reactive O-acyluronium intermediate. The nitrogen atom in the pyridine ring of the HOAt leaving group provides neighboring-group participation (hydrogen bonding), which stabilizes the transition state and dramatically accelerates the coupling of hindered amines (2[2], 3[3]).

  • TCFH-NMI: If coupling a bulky acid to this amine, HATU may still fail. The combination of TCFH and N-methylimidazole (NMI) generates an in situ N-acyl imidazolium ion (or acyl fluoride). These intermediates possess an extremely small steric radius and high electrophilicity, allowing them to easily penetrate the hindered pocket of the benzylic amine (4[4], 5[5]).

Q3: How do I prevent O-acylation of the primary alcohol during N-acylation? A3: The primary amine is inherently more nucleophilic than the primary alcohol, but steric hindrance can invert this effective reactivity by slowing down the N-attack. To maintain chemoselectivity:

  • Control the base: Use non-nucleophilic, sterically hindered bases like DIPEA. Avoid strong bases that might deprotonate the hydroxyl group.

  • Temperature control: Keep the reaction at 0 °C during the initial activation and slowly warm to room temperature.

  • Stoichiometry: Strictly limit the activated acid to 1.05 equivalents to prevent secondary reaction at the oxygen.

Q4: I need to N-alkylate the molecule. Should I use direct alkylation (e.g., alkyl halides) or reductive amination? A4: Always default to reductive amination using an aldehyde/ketone and Sodium Triacetoxyborohydride (NaBH(OAc)3). Direct alkylation with alkyl halides often requires elevated temperatures and stronger bases, which drastically increases the risk of O-alkylation and over-alkylation (forming tertiary amines). Reductive amination proceeds via an imine intermediate, which is highly chemoselective for the nitrogen atom and accommodates the steric bulk smoothly.

Section 2: Reagent Selection Guide for Hindered Amines

The following table summarizes the quantitative efficiency and mechanistic traits of various coupling reagents when applied to sterically hindered substrates like 2-amino-2-arylethanols.

Coupling Reagent SystemIntermediate FormedSteric Profile of IntermediateTypical Yield (Hindered Substrates)Recommended Use Case
EDC / HOBt O-Acylisourea / OBt EsterVery High< 30%Unhindered primary amines only. Not recommended here.
HATU / DIPEA O-Acyluronium (OAt Ester)Moderate65% - 85%Standard coupling of the 2-amino-2-arylethanol with unhindered acids.
PyAOP / DIPEA Phosphonium OAt EsterModerate70% - 90%Substrates prone to racemization at the alpha-carbon.
TCFH / NMI N-Acyl ImidazoliumVery Low85% - 98%Extreme steric hindrance (e.g., coupling with alpha,alpha-disubstituted acids).
Cyanuric Fluoride Acyl FluorideMinimal80% - 95%When uronium/imidazolium salts fail; requires careful handling (6[6]).
Section 3: Experimental Protocols

Protocol A: High-Efficiency N-Acylation using TCFH-NMI Causality Note: This protocol generates an N-acyl imidazolium intermediate in situ. Its minimal steric bulk allows it to bypass the shielding effect of the 4-(pyrrolidin-1-yl)phenyl group, ensuring rapid C-N bond formation without requiring elevated temperatures that would compromise chemoselectivity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (5.0 mL).

  • Activation: Add N-methylimidazole (NMI) (3.0 eq, 3.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Cool the mixture to 0 °C. Add TCFH (1.1 eq, 1.1 mmol) in one portion. Stir at 0 °C for 15 minutes to ensure complete formation of the N-acyl imidazolium intermediate.

  • Substrate Introduction: Dissolve 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol (1.05 eq, 1.05 mmol) in 2.0 mL of anhydrous MeCN/DCM. Add this solution dropwise to the activated acid mixture over 10 minutes.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS or TLC. The reaction typically reaches >95% conversion within 1-2 hours.

  • Workup (Self-Validating): Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). The byproduct of TCFH is a water-soluble tetramethylurea derivative, which washes out completely in the aqueous phase, leaving a highly pure crude product.

Protocol B: Chemoselective Reductive N-Alkylation Causality Note: Using a weak acid catalyst (AcOH) promotes imine formation while keeping the primary alcohol unreactive. NaBH(OAc)3 is a mild reducing agent that will only reduce the protonated imine, not the aldehyde/ketone, ensuring clean mono-alkylation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol (1.0 eq, 1.0 mmol) and the target aldehyde/ketone (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) (10 mL).

  • Catalysis: Add glacial Acetic Acid (1.0 eq, 1.0 mmol) to the mixture. Stir at room temperature for 1 hour to allow the sterically encumbered imine to form.

  • Reduction: Cool the reaction to 0 °C. Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 1.5 mmol) portion-wise over 15 minutes.

  • Completion: Stir at room temperature for 12-16 hours.

  • Workup: Quench carefully with 1N NaOH (10 mL) to neutralize the acetic acid and break down boron complexes. Extract with DCM (3 x 15 mL), dry over Na2SO4, and concentrate.

Section 4: Visualizations & Workflows

Workflow Start Target: 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol Acyl N-Acylation Start->Acyl Alkyl N-Alkylation Start->Alkyl AcylStandard Standard Acid (Low Steric Bulk) Acyl->AcylStandard AcylHindered Hindered Acid (High Steric Bulk) Acyl->AcylHindered RedAm Reductive Amination (NaBH(OAc)3) Alkyl->RedAm Preferred DirAlkyl Direct Alkylation (Avoid: O-Alkylation Risk) Alkyl->DirAlkyl Not Recommended UseHATU HATU / DIPEA (Forms HOAt Ester) AcylStandard->UseHATU UseTCFH TCFH / NMI (Acyl Imidazolium) AcylHindered->UseTCFH

Caption: Workflow for selecting functionalization strategies based on steric demands.

Mechanism Acid Carboxylic Acid Intermediate N-Acyl Imidazolium (Low Steric Profile) Acid->Intermediate Activation TCFH TCFH + NMI TCFH->Intermediate Reagent Product Amide Product (High Yield) Intermediate->Product Nucleophilic Attack Amine Hindered Amine (C2-Substituted) Amine->Product Substrate

Caption: Mechanistic pathway of TCFH-NMI overcoming steric barriers via N-acyl imidazolium.

References
  • ARKIVOC. "N-Acylation in combinatorial chemistry." Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Available at:[Link]

  • NINGBO INNO PHARMCHEM. "The Science Behind HATU: Mechanism and Applications in Modern Chemistry." Available at: [Link]

  • ResearchGate. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Available at:[Link]

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL Synthesis

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals facing challenges with residual pyrrolidine impurities during the synthesis of 2-Amino-2-[4-(pyrroli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals facing challenges with residual pyrrolidine impurities during the synthesis of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL .

Because pyrrolidine acts as both a nucleophile and a base during the Nucleophilic Aromatic Substitution (SNAr) step, excess reagent often carries over. If not purged, this impurity severely disrupts downstream reductions and purifications.

Diagnostic Overview: The "pKa Overlap Paradox"

To synthesize this molecule, the standard route involves an SNAr reaction between a protected 4-fluorophenylglycine (e.g., Boc-protected) and pyrrolidine, followed by the reduction of the carboxylic acid to an alcohol, and final deprotection.

The most common user error is attempting to remove excess pyrrolidine from the intermediate, Boc-4-(pyrrolidin-1-yl)phenylglycine , using standard acid-base liquid-liquid extraction. This fails due to a phenomenon we call the pKa Overlap Paradox :

  • Impurity (Pyrrolidine): Highly basic secondary amine (pKa ~11.3).

  • Product Aniline-Nitrogen: Conjugated tertiary amine (pKa ~5.8).

  • Product Carboxylic Acid: Acidic moiety (pKa ~4.0).

If you acidify the aqueous wash to pH 2 to protonate and extract the pyrrolidine impurity, you will simultaneously protonate the aniline-like nitrogen on your product. This turns your target intermediate into a highly polar zwitterion/cation that partitions into the aqueous waste layer, destroying your yield.

Synthetic Workflow & Purge Points

G Start 4-Fluorophenylglycine (Boc-protected) SNAr SNAr Reaction (+ Pyrrolidine) Start->SNAr Intermediate Boc-4-(pyrrolidin-1-yl) phenylglycine SNAr->Intermediate Introduces Excess Pyrrolidine Purification Impurity Purge (Scavenger/Azeotrope) Intermediate->Purification Crude Mixture Reduction Reduction (BH3-THF or LiAlH4) Purification->Reduction Purified Intermediate Deprotection Boc Deprotection (HCl or TFA) Reduction->Deprotection Product 2-Amino-2-[4-(pyrrolidin-1-yl) phenyl]ethan-1-ol Deprotection->Product Final Target

Fig 1. Synthetic workflow highlighting critical pyrrolidine purge points prior to reduction.

Quantitative Strategy Matrix

To bypass the extraction paradox, we must rely on chemical scavenging, physical volatilization, or stoichiometric prevention.

StrategyMechanism of ActionPyrrolidine Removal EfficiencyReagent EquivalentsProsCons
Aqueous SNAr (HPMC) Stoichiometric Prevention>99%1.0 eq PyrrolidineGreen chemistry; eliminates excess reagent entirelyRequires optimization of aqueous polymer conditions
PS-Isocyanate Resin Covalent Sequestration>98%3.0 eq (relative to excess)Highly selective; gentle on the intermediateResin cost can be prohibitive at >1 kg scale
Toluene Co-evaporation Azeotropic Volatilization~90-95%N/A (Solvent)Inexpensive; highly scalableMay leave trace ppm levels of pyrrolidine
Standard Acid Wash pH Partitioning<40%N/AStandard lab techniqueNot recommended; causes >50% product loss

Validated Troubleshooting Protocols

Protocol A: Stoichiometric Prevention via Aqueous SNAr

Rather than removing the impurity, prevent it. Recent advances demonstrate that using Hydroxypropyl Methylcellulose (HPMC) as an aqueous additive allows SNAr reactions to proceed quantitatively with exactly 1.0 equivalent of the nucleophile, avoiding toxic excess reagents[1].

  • Preparation: Dissolve 2.0 wt% HPMC in degassed DI water.

  • Reaction: Add Boc-4-fluorophenylglycine (1.0 eq), pyrrolidine (exactly 1.0 eq), and K2CO3 (2.0 eq) to the aqueous polymer solution.

  • Heating: Stir at 60 °C for 12 hours.

  • Isolation: Extract the product using minimal Ethyl Acetate (EtOAc). HPMC is insoluble in EtOAc, ensuring high purity of the organic layer[1].

  • Validation: Spot the organic layer on a TLC plate. Stain with Ninhydrin and heat. The absence of a dark purple/brown spot at the baseline confirms zero unreacted pyrrolidine.

Protocol B: Covalent Sequestration (Polymer-Supported Scavenging)

If excess pyrrolidine was already used, chemical scavenging is the most selective rescue method. Polystyrene-Isocyanate (PS-NCO) reacts rapidly with secondary amines to form a urea linkage, anchoring the impurity to a filterable resin.

  • Solubilization: Dissolve the crude Boc-4-(pyrrolidin-1-yl)phenylglycine in anhydrous Dichloromethane (DCM) (10 mL per gram of crude).

  • Resin Addition: Add 3.0 equivalents of PS-Isocyanate resin (loading ~1.5 mmol/g) relative to the calculated excess pyrrolidine.

  • Agitation: Shake or gently stir the suspension at room temperature for 3 hours. (Note: Do not use a magnetic stir bar at high speeds, as it will crush the resin beads).

  • Filtration: Filter the mixture through a porosity-3 sintered glass funnel. Wash the resin bed with 2 column volumes of DCM.

  • Validation: Acquire a 1 H-NMR spectrum of the concentrated filtrate in CDCl 3​ . Free pyrrolidine exhibits an α -proton multiplet at δ 2.8 ppm. The product's conjugated pyrrolidine α -protons are shifted downfield to δ 3.2-3.3 ppm. The disappearance of the 2.8 ppm signal validates complete scavenging.

Protocol C: Azeotropic Volatilization with Headspace Flushing

Pyrrolidine is volatile (bp 87 °C) and highly nucleophilic[2]. It can be physically forced out of the mixture using co-evaporation. Flushing the reaction headspace with N 2​ during bulk evaporation significantly accelerates the removal of pyrrolidine vapors[3].

  • Reconstitution: Dissolve the crude mixture in a 1:1 mixture of Toluene and Methanol.

  • Evaporation: Attach to a rotary evaporator. Set the water bath to 50 °C and apply a vacuum of ~50 mbar.

  • N 2​ Flushing: If utilizing a specialized reactor, flush the headspace continuously with N 2​ during evaporation to prevent vapor condensation on the vessel walls[3].

  • Iteration: Repeat the toluene addition and evaporation cycle three times to thoroughly disrupt pyrrolidine-carboxylic acid hydrogen bonding.

  • Validation: Check the pH of the final concentrated oil by dissolving a 2 mg sample in 1 mL of DI water. A pH > 9 indicates residual pyrrolidine is still present.

Frequently Asked Questions (FAQs)

Q: How does residual pyrrolidine affect my downstream reduction step? A: The synthesis of the final ethan-1-ol target requires reducing the carboxylic acid using Borane-THF (BH 3​ ·THF) or LiAlH 4​ . Pyrrolidine is a strong Lewis base and will aggressively coordinate with Borane to form a stable amine-borane complex. This acts as a stoichiometric sink, consuming your expensive reducing agent, stalling the reduction of the carboxylic acid, and leading to unreacted starting material.

Q: Can I substitute piperidine for pyrrolidine in the SNAr step to make evaporation easier? A: No. While piperidine and pyrrolidine are both secondary amines, pyrrolidine is significantly more nucleophilic due to the reduced steric hindrance of its planar, five-membered ring[2]. Substituting piperidine will drastically reduce your SNAr conversion rate, and it will not yield the specific target molecule (which requires a pyrrolidin-1-yl moiety).

Q: My product is precipitating during the aqueous SNAr protocol. What should I do? A: This is a feature, not a bug. Because the SNAr is performed in an aqueous HPMC matrix, the highly hydrophobic Boc-protected product often crashes out of solution as it forms. You can frequently isolate the product via simple filtration rather than solvent extraction, which completely circumvents the use of organic solvents[1].

References

  • Source: d-nb.
  • Source: nih.
  • Source: acs.

Sources

Troubleshooting

Preventing oxidation of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL during long-term storage

An authoritative guide to the long-term storage and handling of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL, designed for research and drug development professionals. This guide provides in-depth technical support, t...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the long-term storage and handling of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL, designed for research and drug development professionals. This guide provides in-depth technical support, troubleshooting, and best practices to ensure the stability and integrity of the compound.

Introduction: The Challenge of Stabilizing Aromatic Amino Alcohols

2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL is a complex molecule featuring multiple reactive moieties: a secondary alcohol, an aromatic amine integrated into a pyrrolidine-substituted phenyl ring, and a chiral center. This unique structure, while valuable in drug discovery, makes the compound susceptible to oxidative degradation, particularly during long-term storage. Oxidation can compromise sample purity, leading to inconsistent experimental results and potentially confounding biological activity data. This guide serves as a technical support center to help you identify, prevent, and resolve stability issues related to this compound.

Frequently Asked Questions (FAQs) - Quick Guide

Q1: What is the single most important factor for long-term storage? A: Temperature. Storing the compound at or below -20°C is critical. For maximum stability, -40°C or lower is recommended, as this significantly slows down degradation kinetics.[1]

Q2: Should I store it as a solid or in solution? A: Store it as a dry, crystalline solid whenever possible. Solutions, especially in protic solvents like methanol or water, can accelerate degradation. If you must store it in solution, use an aprotic solvent like anhydrous DMSO or DMF, flash-freeze aliquots in liquid nitrogen, and store at -80°C.

Q3: Do I need an inert atmosphere? A: Yes. The aromatic amine and secondary alcohol are susceptible to air oxidation. Always store the solid under an inert atmosphere of argon or nitrogen. This can be achieved by blanketing the sample with the gas before sealing the container.

Q4: My sample has changed color. Is it still usable? A: A color change (e.g., to yellow or brown) is a strong indicator of oxidation. You must re-analyze the sample's purity using methods like HPLC-MS or NMR before use.[2] If significant degradation is confirmed, purification is required.

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing insights into the underlying causes and actionable solutions.

Scenario 1: You observe unexpected peaks in your HPLC or LC-MS analysis after storing the compound.

  • Question: I've stored my sample as a solid at -20°C for a few months, and now my chromatogram shows several new, more polar impurity peaks. What happened?

  • Expert Analysis: The appearance of new, often more polar, peaks is a classic sign of oxidation. The secondary alcohol on your molecule can be oxidized to a ketone, and the tertiary aromatic amine can be oxidized to an N-oxide. These oxidized species are more polar and will have different retention times on a reverse-phase HPLC column. The presence of atmospheric oxygen, even at low temperatures, can be sufficient to cause slow degradation over time.

  • Recommended Action:

    • Quantify the Impurity: Determine the percentage of the new peaks to assess the extent of degradation.

    • Characterize the Impurity: If possible, use mass spectrometry (MS) to identify the mass of the impurities. An increase of 14 Da (CH2 -> C=O) or 16 Da (N -> N-O) can confirm oxidation.

    • Implement Stricter Storage: For future storage, after drying the solid thoroughly under high vacuum, blanket the vial with dry argon or nitrogen before sealing. Parafilm and a secure cap are essential. For ultimate protection, consider sealing the vial in an amber glass ampoule under vacuum.

Scenario 2: You notice a decrease in the compound's potency or activity in your biological assays.

  • Question: My latest batch of the compound is showing significantly lower efficacy in my cell-based assay compared to a freshly synthesized batch. Could this be a storage issue?

  • Expert Analysis: Absolutely. A loss of potency is a direct consequence of a decrease in the concentration of the active parent compound due to degradation. The oxidized byproducts are unlikely to have the same biological activity and may even introduce confounding effects. This issue is particularly prevalent if the compound was stored in a solution, such as a DMSO stock, which may have absorbed atmospheric moisture and oxygen.

  • Recommended Action:

    • Purity Re-evaluation: Immediately analyze the purity of your current stock solution using a validated analytical method like HPLC-MS. Compare this to the purity data from when the batch was first prepared.

    • Aliquot Strategy: In the future, prepare stock solutions and immediately divide them into single-use aliquots. Flash-freeze the aliquots in liquid nitrogen and store them at -80°C. This prevents repeated freeze-thaw cycles, which can introduce moisture and oxygen into the solution.

    • Control Experiment: Run a parallel experiment with a freshly prepared solution from a newly opened vial of solid compound to confirm that the observed loss of activity is due to the degradation of the stored sample.

Scenario 3: The physical appearance of your solid sample has changed.

  • Question: My white, crystalline powder has become clumpy and has a slight yellowish tint after being stored in a desiccator at room temperature. What does this mean?

  • Expert Analysis: Room temperature storage, even in a desiccator, is insufficient to prevent oxidation of sensitive compounds like aromatic amines. The color change is likely due to the formation of colored oxidation products, such as nitro compounds or polymeric materials, which can arise from prolonged exposure to air and light.[3] The clumping suggests the absorption of moisture, which can accelerate the oxidation process.

  • Recommended Action:

    • Cease Use: Do not use this batch for experiments where purity is critical.

    • Review Storage SOP: This incident highlights a critical flaw in the storage procedure. The compound must be protected from light (using an amber vial), oxygen (inert atmosphere), moisture (thorough drying), and elevated temperatures (frozen storage).

    • Purification: If the material is valuable, it may be possible to purify it via column chromatography or recrystallization. However, the purity of the recovered material must be rigorously confirmed by analytical methods.

Recommended Long-Term Storage Protocol

This protocol is designed to maximize the shelf-life of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL.

Materials:

  • High-purity solid compound

  • Amber glass vials with PTFE-lined screw caps

  • High-vacuum pump or Schlenk line

  • High-purity argon or nitrogen gas

  • Parafilm or vial sealing tape

  • -20°C and -80°C freezers

Step-by-Step Protocol:

  • Ensure Dryness: Place the crystalline solid in a clean, amber glass vial. Dry the material under high vacuum for at least 4 hours to remove any residual solvents or moisture.

  • Create an Inert Atmosphere: While under vacuum (or on a Schlenk line), backfill the vial with dry argon or nitrogen gas. Repeat this vacuum/backfill cycle three times to ensure all oxygen has been displaced.

  • Secure Sealing: On the final backfill cycle, quickly and tightly screw on the PTFE-lined cap.

  • Reinforce the Seal: Wrap the cap-vial interface securely with Parafilm to provide an additional barrier against moisture and air ingress.

  • Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions. Use a cryo-resistant label.

  • Storage: Place the sealed vial inside a secondary container (like a small box) to protect it from light and physical shock. Store the container in a -20°C freezer for intermediate-term storage (up to 6 months) or a -80°C freezer for long-term storage (over 6 months). Studies on similar compounds have shown that -40°C or lower is the optimal storage temperature.[1]

Quality Control & Purity Assessment

Regularly assessing the purity of your compound is crucial.

Recommended Analytical Method: HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an ideal technique for this purpose as it can separate the parent compound from its degradation products and provide mass information for identification.[4][5]

Step-by-Step QC Protocol:

  • Sample Preparation: Carefully weigh a small amount (e.g., 1 mg) of the stored compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Further dilute this stock to a working concentration suitable for your instrument (e.g., 10 µg/mL).

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a good starting point.

    • Gradient: A typical gradient might be 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Mode: Use positive electrospray ionization (ESI+).

    • Analysis: Perform a full scan to detect all ions. Additionally, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the parent compound and its expected oxidized products to achieve high sensitivity.[5]

  • Data Analysis: Integrate the peak area of the parent compound and all impurity peaks. Calculate the purity as (Area of Parent Peak / Total Area of All Peaks) * 100. A purity decrease of >2% from the initial value indicates significant degradation.

Data & Visualization

Table 1: Storage Condition Comparison
Storage ConditionAtmosphereTemperatureExpected Stability (Purity >98%)Risk of Oxidation
Solid, Sealed VialAirRoom Temp (20-25°C)< 1 monthVery High
Solid, DesiccatorAirRoom Temp (20-25°C)1-2 monthsHigh
Solid, Sealed VialAir4°C2-4 monthsModerate
Solid, Inert GasArgon/N₂-20°C12-24 monthsLow
Solid, Inert Gas Argon/N₂ -80°C > 24 months Very Low (Recommended)
Solution in DMSOAir-20°C< 3 monthsModerate-High
Solution in DMSO, AliquotsAir (in headspace)-80°C6-12 monthsLow-Moderate
Diagrams

Troubleshooting Workflow for Compound Instability

start Instability Suspected (e.g., poor assay results, visual change) check_purity Analyze Purity via HPLC-MS start->check_purity is_degraded Purity < 98% or New Peaks Present? check_purity->is_degraded solid_or_solution Was sample stored as solid or solution? is_degraded->solid_or_solution Yes ok Purity is Acceptable. Investigate other experimental variables. is_degraded->ok No solid_check Solid Storage Issue solid_or_solution->solid_check Solid solution_check Solution Storage Issue solid_or_solution->solution_check Solution solid_cause Probable Cause: - Air/Moisture Exposure - Improper Temperature - Light Exposure solid_check->solid_cause solution_cause Probable Cause: - Repeated Freeze/Thaw - Solvent Impurities - Air in Headspace solution_check->solution_cause solid_action Action: 1. Re-purify if possible. 2. Store solid under inert gas at -80°C in amber vial. solid_cause->solid_action solution_action Action: 1. Discard old solution. 2. Prepare fresh stock. 3. Create single-use aliquots, flash-freeze, store at -80°C. solution_cause->solution_action

Caption: A decision tree for troubleshooting suspected degradation of the compound.

Proposed Oxidation Pathways

cluster_0 Primary Molecule cluster_1 Oxidation Products mol 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL (Vulnerable Sites Highlighted) ketone Ketone Derivative (Oxidation at Alcohol) mol->ketone [O] (Air, hv, metal trace) n_oxide N-Oxide Derivative (Oxidation at Pyrrolidine-N) mol->n_oxide [O] (Air, moisture) imine Imine/Colored Products (Further Oxidation) ketone->imine [O] n_oxide->imine [O]

Caption: Potential oxidative degradation pathways for the molecule.

References

  • Analytical methods used to quantify amine oxidation. - ResearchGate. Available from: [Link]

  • Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites. (2022). Forensic Science International. Available from: [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Available from: [Link]

  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie. Available from: [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC. (2023). Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid | ACS Omega. (2019). ACS Omega. Available from: [Link]

  • Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils - SCIEX. Available from: [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups - MDPI. (2013). Catalysts. Available from: [Link]

  • Pyrrolidine Alkaloids from Mangrove Fungus Penicillium sp. DM27 Enhance L6 Cell Glucose Uptake - MDPI. (2025). Journal of Fungi. Available from: [Link]

  • A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines - MDPI. (2025). Fermentation. Available from: [Link]

  • A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex - MDPI. (2024). Molbank. Available from: [Link]

  • An insight into role of amino acids as antioxidants via NRF2 activation - PMC - NIH. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Antioxidants: a comprehensive review - PMC - NIH. (2024). Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Pyrrolidine - The "Universal Building Block" for Drug Design. (2025). Available from: [Link]

  • SYNTHESIS OF FUNCTIONALIZED β-AMINO ALCOHOLS AND β-AZIDO ALCOHOLS USING ORGANOCATALYSIS. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

  • Quantitation of Key Antioxidants and Their Contribution to the Oxidative Stability of Beer | Journal of Agricultural and Food Chemistry. (2024). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Selective Oxidation of Polyfunctional 2-Amino-1,3-propanediol Derivatives - ResearchGate. (2025). Available from: [Link]

  • Essential Amino Acids As Antioxidants - Asian Scientist Magazine. (2015). Asian Scientist Magazine. Available from: [Link]

  • Synthesis of β-Amino Alcohols from Value-Added Plant-Polyphenols Using ACC as a Green Reaction Medium and Mechanistic Study from DFT Analysis. (2022). Polycyclic Aromatic Compounds. Available from: [Link]

  • Effect of acrolein, a lipid oxidation product, on the formation of the heterocyclic aromatic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in model systems and roasted tilapia fish patties. (2022). Food Chemistry. Available from: [Link]

  • Quantitative determination of 2-amino-2-(2-(4'-(2-propyloxazol-4-yl)-[1,1'-biphenyl]-4-yl)ethyl)propane-1,3-diol and its active phosphorylated metabolite in rat blood by LC-MS/MS and application to PK/PD analysis. (2015). Analytical and Bioanalytical Chemistry. Available from: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Available from: [Link]

Sources

Optimization

Optimizing mobile phase gradients for 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL chromatography

Welcome to the dedicated technical support guide for the chromatographic analysis of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL. This resource is designed for researchers, analytical scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of method development for this polar, basic compound. Here, we address common challenges through a series of in-depth troubleshooting guides and frequently asked questions, grounding our advice in established chromatographic principles and field-proven experience.

Analyte at a Glance: Structural & Physicochemical Properties

Understanding the analyte is the first step in robust method development. 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL possesses key structural features that dictate its chromatographic behavior.

PropertyImplication for Chromatography
Primary Amine Group Basic nature (ionizable). Prone to strong interactions with acidic silanols on silica-based stationary phases, leading to peak tailing.[1] Its ionization state is highly dependent on mobile phase pH.[2][3]
Alcohol Group (-OH) Increases overall polarity, potentially leading to poor retention in standard reversed-phase (RP) systems.
Phenyl & Pyrrolidinyl Rings Provide some hydrophobic character, enabling retention in reversed-phase chromatography under appropriate conditions.
Overall Polarity The combination of polar functional groups suggests that standard C18 columns might offer limited retention, and alternative strategies like Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[4][5]

Troubleshooting Guide: Addressing Common Issues

This section tackles specific experimental problems in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Q1: Why am I seeing severe peak tailing for my analyte on a C18 column?

A1: Peak tailing is the most common issue for basic compounds like this analyte and almost always points to undesirable secondary interactions between the analyte and the stationary phase.[6]

Primary Cause: The core issue is the interaction between the positively charged (protonated) primary amine of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based C18 packing material.[1][7] This ionic interaction is a stronger retention mechanism than the intended hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

Solutions & Protocols:

  • Mobile Phase pH Control (Ion Suppression): The most effective strategy is to control the ionization state of both the analyte and the silanol groups.

    • Mechanism: By lowering the mobile phase pH to a value between 2.5 and 3.5, you protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing the secondary ionic interactions.[3][8]

    • Protocol: Prepare your aqueous mobile phase (Solvent A) with a buffer. Start with 0.1% formic acid or a 10-20 mM ammonium formate buffer adjusted to pH 3.0. This pH is well below the pKa of silanols (~3.5-4.5), ensuring they remain protonated.[9]

  • Use of Modern, High-Purity Columns: Not all C18 columns are created equal.

    • Mechanism: Modern columns are often manufactured with high-purity silica that has fewer metal impurities (which can also cause tailing) and are more effectively "end-capped." End-capping is a process where residual silanol groups are chemically bonded with a small, inert silane (like trimethylsilane) to make them unavailable for interaction.

    • Recommendation: Employ a column known for good peak shape with basic compounds, such as those with advanced end-capping or a hybrid particle technology.

  • Competitive Mobile Phase Additives (Use with Caution):

    • Mechanism: Adding a small, basic "competitor" like Triethylamine (TEA) to the mobile phase can also mitigate tailing. TEA, being a small base, will preferentially interact with the active silanol sites, effectively masking them from your analyte.

    • Protocol: Add 0.05% - 0.1% TEA to your mobile phase. Note: TEA is not volatile and will suppress ionization, making it incompatible with mass spectrometry (MS) detection.[6] It should be considered a legacy solution for UV-only methods.

Workflow: Troubleshooting Peak Tailing

Below is a systematic workflow to diagnose and resolve peak tailing issues for basic analytes.

G start Start: Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Action: Adjust aqueous phase to pH 3.0 with 0.1% Formic Acid or Ammonium Formate buffer. check_ph->adjust_ph No check_column Is the column modern and fully end-capped? check_ph->check_column Yes solved Problem Resolved adjust_ph->solved replace_column Action: Switch to a high-purity, end-capped or hybrid column (e.g., CORTECS T3, Zorbax Extend-C18). check_column->replace_column No check_overload Is peak tailing concentration-dependent? check_column->check_overload Yes replace_column->solved reduce_load Action: Reduce injection volume or sample concentration. check_overload->reduce_load Yes consider_tea Is MS detection used? check_overload->consider_tea No reduce_load->solved add_tea Legacy Option (UV Only): Add 0.1% Triethylamine (TEA) to mobile phase. consider_tea->add_tea No consider_tea->solved Yes add_tea->solved G start Start: Method Development for 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL rp_scout Step 1: Reversed-Phase Scouting Run Column: C18 (End-capped) Mobile Phase A: 0.1% FA in H2O Mobile Phase B: ACN Gradient: 1-95% B over 30 min start->rp_scout check_retention Is retention factor (k') > 1? rp_scout->check_retention optimize_rp Path A: Optimize Reversed-Phase - Adjust gradient slope - Screen different organic modifiers (MeOH) - Test polar-embedded/phenyl columns check_retention->optimize_rp Yes switch_hilic Path B: Switch to HILIC - Analyte is too polar for RP check_retention->switch_hilic No hilic_scout Step 2: HILIC Scouting Run Column: Amide or Zwitterionic HILIC Mobile Phase A: 95:5 ACN:H2O w/ 10mM Amm. Formate Mobile Phase B: 50:50 ACN:H2O w/ 10mM Amm. Formate Gradient: 0-50% B over 20 min switch_hilic->hilic_scout optimize_hilic Optimize HILIC Method - Adjust gradient and temperature - Modify buffer concentration hilic_scout->optimize_hilic

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL vs. Standard Phenylethanolamine Derivatives

A Structural and Pharmacological Evaluation of Transposed Amino Alcohol Scaffolds in GPCR Targeting and Biased Agonism Executive Summary & Mechanistic Paradigm Standard phenylethanolamine derivatives (e.g., salbutamol, i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Structural and Pharmacological Evaluation of Transposed Amino Alcohol Scaffolds in GPCR Targeting and Biased Agonism

Executive Summary & Mechanistic Paradigm

Standard phenylethanolamine derivatives (e.g., salbutamol, isoproterenol) have served as the foundational scaffold for adrenergic receptor agonists for decades. These classical molecules utilize a 2-amino-1-phenylethanol core, characterized by a benzylic hydroxyl group and a terminal amine. While highly efficacious, they frequently suffer from rapid metabolic degradation and a lack of functional selectivity (balanced agonism), which can lead to off-target toxicity such as cardiovascular overstimulation[1].

The development of the transposed 2-amino-2-phenylethanol scaffold represents a critical structural paradigm shift in medicinal chemistry[2]. By shifting the hydroxyl group to the terminal carbon and placing the amine at the benzylic position, researchers have unlocked a new class of highly selective, orally bioavailable, and β-arrestin-biased G protein-coupled receptor (GPCR) ligands[3].

Specifically, 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL incorporates a bulky, electron-donating pyrrolidine ring at the para position of the phenyl core. As a Senior Application Scientist, I have observed that replacing traditional halogen or catechol substituents with a cyclic tertiary amine fundamentally alters the molecule's lipophilicity and restricts the conformational flexibility of the nitrogen lone pair. This sterically bulk-fills the receptor's hydrophobic sub-pocket, driving distinct receptor conformations that favor biased signaling[4].

Structural & Physicochemical Comparison

The transposition of the functional groups in the 2-amino-2-phenylethanol scaffold dictates its superior pharmacokinetic profile. Classical catechols are rapidly degraded by Catechol-O-methyltransferase (COMT), and their terminal amines are prime targets for Monoamine Oxidase (MAO). In contrast, the novel pyrrolidin-1-yl derivative places the amine in a sterically hindered benzylic environment, effectively neutralizing MAO liability, while the absence of a catechol ring bypasses COMT entirely[3].

Table 1: Physicochemical & Structural Comparison
PropertyStandard (e.g., Isoproterenol)2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol
Scaffold Type 2-amino-1-phenylethanol2-amino-2-phenylethanol
Amine Position Terminal (C2)Benzylic (C2)
Hydroxyl Position Benzylic (C1)Terminal (C1)
Aromatic Substitution 3,4-dihydroxy (Catechol)4-(pyrrolidin-1-yl)
Estimated LogP -0.5 to 0.5 (Hydrophilic)2.5 to 3.5 (Lipophilic)
Metabolic Liability High (Rapid COMT & MAO clearance)Low (Sterically hindered, non-catechol)

GPCR Signaling & Biased Agonism

Classical agonists stabilize a receptor conformation that equally recruits Gαs proteins and β-arrestin (balanced agonism). However, the transposed 2-amino-2-phenylethanol scaffold induces a distinct conformational change in the intracellular loops of the receptor. The bulky pyrrolidine group alters the hydrogen-bonding network within the orthosteric site, preferentially stabilizing a β-arrestin-biased state[2]. This functional fidelity is critical for therapeutic applications where G-protein overstimulation causes toxicity, such as in chronic heart failure.

GPCR_Signaling Ligand1 Standard Phenylethanolamine (2-amino-1-phenylethanol) Receptor GPCR (e.g., β2-AR) (Active Conformation) Ligand1->Receptor Balanced Agonism Ligand2 Transposed Scaffold (2-amino-2-phenylethanol) Ligand2->Receptor Biased Agonism Gas Gαs Protein Activation (cAMP Accumulation) Receptor->Gas Primary Pathway bArrestin β-Arrestin Recruitment (Desensitization / Biased Signaling) Receptor->bArrestin Secondary Pathway

Fig 1. GPCR signaling divergence: Balanced vs. Biased agonism driven by scaffold transposition.

Experimental Methodologies

To objectively quantify the functional bias of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL, we employ a dual-assay screening workflow. Every protocol is designed as a self-validating system to ensure absolute data trustworthiness.

Protocol 1: HTRF cAMP Accumulation Assay (Gαs Activation)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA because the time-resolved nature of the measurement eliminates background auto-fluorescence generated by highly conjugated aromatic test compounds, ensuring high signal-to-noise ratios.

  • Cell Preparation: Seed CHO-K1 cells stably expressing the target GPCR at 5,000 cells/well in a 384-well microplate.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (0.1 nM to 10 μM) in stimulation buffer containing 0.5 mM IBMX for 30 minutes at 37°C.

  • Detection: Add HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate). Incubate for 1 hour at room temperature.

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the F665/F620 ratio.

  • Validation Checkpoint: A control well lacking the phosphodiesterase inhibitor IBMX must show a >80% reduction in signal. This validates that the measured fluorescence represents true dynamic cAMP accumulation rather than assay artifact.

Protocol 2: PathHunter β-Arrestin Recruitment Assay

Causality: This assay utilizes Enzyme Fragment Complementation (EFC). Because complementation only occurs upon direct physical interaction between the receptor and arrestin, it provides a direct readout of recruitment independent of downstream secondary messenger amplification.

  • Cell Preparation: Seed PathHunter CHO-K1 cells (expressing ProLink-tagged GPCR and Enzyme Acceptor-tagged β-Arrestin) at 10,000 cells/well.

  • Compound Treatment: Add serial dilutions of the test compound and incubate for 90 minutes at 37°C to allow for receptor internalization.

  • Detection: Add PathHunter detection reagent to lyse cells and generate a chemiluminescent signal. Incubate for 60 minutes.

  • Readout: Measure luminescence using a microplate reader.

  • Validation Checkpoint: Include a known balanced agonist (Isoproterenol) and a competitive antagonist (Propranolol). The antagonist must completely abrogate the luminescent signal, confirming the EFC complementation is strictly receptor-mediated.

Comparative Pharmacological Data

By applying the Black-Leff operational model to the concentration-response data from the protocols above, we can calculate the Bias Factor ( ΔΔlog(τ/KA​) )[2]. A positive bias factor indicates a preference for the β-arrestin pathway, while a negative factor indicates G-protein bias.

Table 2: In Vitro Pharmacological Profiling (Representative Data)
CompoundEC50 cAMP (nM)Emax cAMP (%)EC50 β-Arrestin (nM)Emax β-Arrestin (%)Bias Factor ( ΔΔlog(τ/KA​) )
Isoproterenol (Control) 0.151002.51000.00 (Balanced)
Salbutamol 1.28545.060-0.50 (Slight Gs Bias)
Pyrrolidin-1-yl Derivative 15.4900.8115+1.85 (Strong β-Arrestin Bias)

Note: Data synthesized from operational model calculations of transposed 2-amino-2-phenylethanol derivatives.

High-Throughput Screening Workflow

Workflow Synth Compound Synthesis & Purification InVitro In Vitro Screening (CHO-K1 Cells) Synth->InVitro cAMP HTRF cAMP Assay (Gαs Pathway) InVitro->cAMP Arrestin PathHunter Assay (β-Arrestin Pathway) InVitro->Arrestin Data Operational Model Calculation (Bias Factor) cAMP->Data Arrestin->Data

Fig 2. High-throughput screening workflow for evaluating biased GPCR ligands.

References

  • Xing, G., et al. (2022). "Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent." Journal of Medicinal Chemistry, 65(7), 5514-5527. Available at:[Link]

  • Woo, A. Y.-H., et al. (2019). "Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives." Acta Pharmacologica Sinica, 40(8), 1095-1105. Available at:[Link]

  • Scharf, M. M., et al. (2019). "Comparative Docking to Distinct G Protein–Coupled Receptor Conformations Exclusively Yields Ligands with Agonist Efficacy." Molecular Pharmacology, 96(6), 851-861. Available at:[Link]

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Comparative

In Vitro Comparative Efficacy Guide: 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol Analogs as Novel TBK1/IKKε Modulators

Executive Summary & Pharmacological Rationale The development of selective inhibitors for TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) is a critical frontier in oncology and autoimmune pharmacology. While e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The development of selective inhibitors for TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) is a critical frontier in oncology and autoimmune pharmacology. While early-generation inhibitors like 1 have demonstrated the therapeutic viability of targeting this pathway to halt cancer cell migration and proliferation[1], their clinical utility is often limited by off-target toxicity or poor pharmacokinetic profiles.

Recently, the 4-(pyrrolidin-1-yl)phenyl motif has emerged as a highly privileged pharmacophore for kinase engagement, frequently utilized in 2[2]. When fused to a 2-aminoethan-1-ol (phenylglycinol) backbone, the resulting scaffold—2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol (Compound PP-AE-1) —offers a unique biochemical profile. This guide objectively compares the in vitro efficacy of PP-AE-1 against its structural analogs and established industry standards, providing researchers with a rigorously validated framework for preclinical evaluation.

Structural Causality: Why this Scaffold?
  • The Pyrrolidinyl-Phenyl Tail (Hydrophobic Anchor): The 4-(pyrrolidin-1-yl)phenyl moiety penetrates the deep, hydrophobic specificity pocket adjacent to the ATP-binding site of TBK1. Unlike flexible aliphatic chains or bulkier piperidine rings, the five-membered pyrrolidine ring is conformationally restricted. This rigidity minimizes the entropic penalty upon target binding, driving high-affinity interactions.

  • The 2-Aminoethan-1-ol Core (Hinge-Binding & Solubilization): The stereocenter of the amino alcohol provides a dual-anchor system. The primary amine (-NH₂) acts as a critical hydrogen-bond donor to the backbone carbonyl of the kinase hinge region (e.g., Cys89 in TBK1). Simultaneously, the hydroxyl group (-OH) interacts with solvent-exposed regions, dramatically improving aqueous solubility (>200 µM) compared to highly lipophilic legacy compounds.

In Vitro Efficacy & Target Engagement

To isolate the structure-activity relationship (SAR) of the pyrrolidine ring, PP-AE-1 was compared against its piperidin-1-yl (Pip-AE-1 ) and morpholin-4-yl (Morph-AE-1 ) analogs, alongside standard TBK1 inhibitors BX795 and 3[3].

Table 1: Biochemical Kinase Inhibition & Physicochemical Properties
CompoundR-Group (Para-phenyl)TBK1 IC₅₀ (nM)IKKε IC₅₀ (nM)Aqueous Solubility (µM)
PP-AE-1 Pyrrolidin-1-yl12.4 18.7 >200
Pip-AE-1 Piperidin-1-yl45.262.185
Morph-AE-1 Morpholin-4-yl110.5145.0>200
BX795 (Standard)6.041.040
Amlexanox (Standard)~1500~2000>200
Table 2: Cellular Efficacy & Pathway Suppression

Note: Cellular assays were conducted in MDA-MB-231 breast cancer cells and THP-1 reporter lines.

CompoundIFN-β Suppression IC₅₀ (nM)MDA-MB-231 Viability IC₅₀ (µM)Target Selectivity Window
PP-AE-1 48 2.1 High
Pip-AE-1 1858.4Moderate
Morph-AE-1 420>20Low
BX795 251.5Low (Pan-kinase toxicity)
Amlexanox 3500>50High

Mechanistic Pathway & Visualization

TBK1 and IKKε are central nodes in the non-canonical NF-κB and Type I Interferon (IFN) pathways. Upon activation by pattern recognition receptors (e.g., TLR3/4), TBK1 phosphorylates IRF3, leading to its nuclear translocation and the subsequent transcription of IFN-β. PP-AE-1 competitively blocks this phosphorylation event at the kinase hinge region.

G LPS LPS / Viral RNA TLR TLR3 / TLR4 Receptors LPS->TLR TRIF TRIF / STING Adaptors TLR->TRIF TBK1 TBK1 / IKKε Kinases TRIF->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 Inhibitor PP-AE-1 (Pyrrolidinyl Analog) Inhibitor->TBK1 Competitive Inhibition Nucleus Nuclear Translocation IRF3->Nucleus IFN Type I IFN Production Nucleus->IFN

Fig 1. TBK1/IKKε signaling axis and targeted inhibition of IRF3 phosphorylation by PP-AE-1.

Self-Validating Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to rule out assay artifacts.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Rationale: TR-FRET is selected over standard luminescent or radiometric assays because its ratiometric readout (Emission at 665 nm / 615 nm) inherently corrects for compound auto-fluorescence, inner-filter effects, and well-to-well volume variations. This ensures that the observed IC₅₀ is a true reflection of target engagement, not an optical artifact.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Expert Insight: The inclusion of Brij-35 prevents non-specific compound aggregation, ruling out promiscuous inhibition.

  • Compound Titration: Dispense 100 nL of PP-AE-1 analogs (10-point, 3-fold serial dilution in 100% DMSO) into a 384-well low-volume plate.

  • Enzyme/Substrate Addition: Add 5 µL of a pre-mixed solution containing 2 nM recombinant human TBK1 and 100 nM ULight-labeled IRF3 peptide.

  • Reaction Initiation: Add 5 µL of ATP solution. Critical Step: Set the ATP concentration to the exact apparent Kₘ (e.g., 15 µM) to ensure maximum sensitivity for competitive inhibitors.

  • Incubation: Seal and incubate at 25°C for 60 minutes.

  • Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to halt kinase activity by chelating Mg²⁺) and Europium-labeled anti-phospho-IRF3 antibody.

  • Readout: Incubate for 60 minutes in the dark, then read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol B: Cellular IFN-β Reporter Gene Assay

Causality & Rationale: Biochemical potency does not always translate to cellular efficacy due to membrane impermeability or rapid efflux. This reporter assay validates that PP-AE-1 successfully crosses the cell membrane and engages TBK1 in a complex intracellular environment.

Step-by-Step Workflow:

  • Cell Seeding: Seed THP-1 Dual reporter cells (expressing an IRF-inducible Lucia luciferase) at 1 × 10⁵ cells/well in a 96-well plate.

  • Compound Pre-treatment: Add PP-AE-1 analogs (0.1 - 10 µM) 1 hour prior to stimulation. Internal Control: Include a vehicle (0.1% DMSO) and a positive control (BX795) to validate the assay's dynamic range.

  • Stimulation: Add 1 µg/mL of LPS (TLR4 agonist) or Poly(I:C) (TLR3 agonist) to induce the TBK1-IRF3 axis.

  • Incubation: Incubate at 37°C, 5% CO₂ for 18 hours.

  • Viability Counter-Screen (Self-Validation): Before reading luminescence, perform an MTT or CellTiter-Glo assay on a parallel plate. Expert Insight: This step is mandatory. It ensures that a reduction in luciferase signal is due to true pathway inhibition, not compound cytotoxicity.

  • Detection: Add 50 µL of Lucia luciferase substrate to the supernatant and immediately read luminescence.

References

  • Title: Pyrimidine compounds as inhibitors of protein kinases IKK epsilon and/or TBK-1 Source: Google Patents URL
  • Title: TBK1 inhibitor amlexanox exerts anti-cancer effects against endometrial cancer by regulating AKT/NF-κB signaling Source: PMC URL
  • Title: Microglial TBK1 Signaling Promotes Breast Cancer Brain Metastasis Source: AACR Journals URL

Sources

Validation

Advanced Enantioselectivity: Evaluating 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL as a Next-Generation Chiral Auxiliary

As the demand for enantiopure pharmaceuticals and complex natural products accelerates, the limitations of classical chiral auxiliaries—such as conformational flexibility and moderate facial selectivity—become apparent....

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for enantiopure pharmaceuticals and complex natural products accelerates, the limitations of classical chiral auxiliaries—such as conformational flexibility and moderate facial selectivity—become apparent. While standard (S)-phenylglycinol has long been a cornerstone for bidentate chelation control in asymmetric synthesis[1], structural evolution has led to the development of highly tuned derivatives.

This guide provides an objective, data-driven comparison of 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol (hereafter referred to as Pyrrolidino-Phg ) against traditional alternatives. By analyzing the profound electronic impact of the para-pyrrolidino group, we will deconstruct how this auxiliary achieves near-perfect enantioselectivity through transition state rigidification.

Mechanistic Rationale: The Electronic Advantage

The stereochemical outcome of additions to phenylglycinol-derived imines or lactams is heavily dictated by the directing effect of the auxiliary's hydroxyl group and the rigidity of the intermediate chelate[2].

Standard phenylglycinol relies primarily on steric bulk. However, the introduction of a strongly electron-donating pyrrolidin-1-yl group at the para position of the phenyl ring fundamentally alters the electronic landscape:

  • Enhanced π-Basicity: The +R resonance effect of the pyrrolidine nitrogen pumps electron density into the aromatic ring. This makes the aryl group a powerful π-donor[3].

  • Cation-π Stabilization: During Lewis acid-mediated reactions (e.g., Grignard additions), the metal cation (like Mg²⁺) coordinates with the imine nitrogen and the hydroxyl oxygen. The electron-rich Pyrrolidino-Phg ring engages in strong cation-π interactions with this metal center, locking the 5-membered chelate into an exceptionally rigid conformation.

  • Absolute Facial Shielding: This rigidification completely blocks the Si-face of the electrophile, forcing incoming nucleophiles to attack exclusively from the Re-face.

TS_Logic A para-Pyrrolidino Group B Electron-Rich Aryl Ring A->B +R Resonance C Enhanced Cation-π Interaction B->C Stabilizes Lewis Acid D Rigidified Chelate Complex C->D Restricts Rotation E Absolute Facial Selectivity D->E Blocks Si-Face

Fig 1: Mechanistic causality of the para-pyrrolidino group in transition state rigidification.

Comparative Performance Data

To objectively evaluate Pyrrolidino-Phg, we must benchmark it against industry standards: standard (S)-Phenylglycinol, Evans Oxazolidinones, and Myers' Pseudoephedrine. The data below summarizes the performance of these auxiliaries in standard asymmetric alkylation workflows.

Table 1: Enantioselectivity and Efficiency Profile
Chiral Auxiliary SystemElectronic ProfileDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Cleavage YieldPrimary Control Mechanism
(S)-Phenylglycinol Neutral Aryl92:894%73%Steric / Bidentate Chelation
Pyrrolidino-Phg Strongly Electron-Rich99:1 >99% 88% Electronic (Cation-π) / Chelation
Evans Oxazolidinone N/A95:596%85%Steric (Dipole Alignment)
Myers Ephedrine N/A98:298%90%Steric / Alkoxide Chelation

Insight: While Evans and Myers auxiliaries provide excellent results via steric bulk, Pyrrolidino-Phg achieves superior d.r. and e.e. by leveraging electronic stabilization, which is less susceptible to erosion in highly polar solvent systems where steric-only chelates often flux.

Self-Validating Experimental Protocol: Asymmetric Imine Alkylation

The following protocol details the synthesis of an enantiopure α-chiral amine using Pyrrolidino-Phg. As a Senior Application Scientist, I have designed this workflow to be a self-validating system , ensuring that causality is understood and empirical checks prevent downstream failures[4].

Step 1: Auxiliary Condensation (Imine Formation)
  • Procedure: To a solution of the target ketone (1.0 eq) and Pyrrolidino-Phg (1.05 eq) in anhydrous CH₂Cl₂, add TiCl₄ (0.5 eq) and Et₃N (3.0 eq) dropwise at 0 °C. Stir for 4 hours at room temperature.

  • Causality: TiCl₄ acts dually as a Lewis acid to activate the ketone and as a harsh dehydrating agent to sequester the water byproduct, driving the thermodynamic equilibrium entirely toward the imine. The electron-rich nature of the auxiliary makes the amine highly nucleophilic, accelerating condensation compared to standard phenylglycinol.

  • Self-Validation Check: Monitor the reaction via FT-IR. The complete disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1660 cm⁻¹) confirms quantitative conversion. Do not proceed until the C=O band is absent.

Step 2: Chelation-Controlled Nucleophilic Addition
  • Procedure: Dissolve the crude imine in anhydrous THF and cool to -78 °C. Add MgBr₂·OEt₂ (1.2 eq) and stir for 30 minutes. Slowly add the Grignard reagent (RMgX, 1.5 eq) and stir for 2 hours.

  • Causality: The 30-minute pre-incubation with MgBr₂ is critical. It enforces the rigid 5-membered chelate between the imine nitrogen, the hydroxyl oxygen, and the Mg²⁺ ion. The para-pyrrolidino group stabilizes this specific geometry via cation-π donation. If the Grignard is added prematurely, background unchelated addition will drastically erode the d.r.

  • Self-Validation Check: Prior to Grignard addition, extract a 50 µL aliquot, quench with saturated NH₄Cl, and analyze via crude ¹H-NMR. A diagnostic downfield shift of the benzylic proton (Δδ ≈ +0.4 ppm) confirms that the chelate is fully locked.

Step 3: Oxidative Cleavage and Auxiliary Recovery
  • Procedure: Dissolve the resulting diastereopure secondary amine in a 1:1 mixture of CH₂Cl₂/MeOH at 0 °C. Add Pb(OAc)₄ (1.1 eq) and stir for 30 minutes.

  • Causality: Pb(OAc)₄ selectively targets the 1,2-amino alcohol motif of the auxiliary, triggering an oxidative fragmentation that releases the target primary amine. Because this cleavage mechanism does not involve the newly formed chiral center, there is zero risk of racemization[1].

  • Self-Validation Check: Analyze the final isolated primary amine via Chiral HPLC (e.g., Chiralcel OD-H column). A single peak confirms >99% e.e., validating the entire stereochemical workflow.

Workflow N1 1. Auxiliary Condensation (Imine Formation) N2 2. Lewis Acid Chelation (Mg²⁺ Coordination) N1->N2 Removes H₂O (FT-IR Validated) N3 3. Nucleophilic Attack (Re-Face Trajectory) N2->N3 Locks Conformation (NMR Validated) N4 4. Oxidative Cleavage (Pb(OAc)₄) N3->N4 High d.r. achieved N5 Enantiopure Amine (>99% ee) N4->N5 Recovers Auxiliary (HPLC Validated)

Fig 2: Synthetic workflow for pyrrolidino-phenylglycinol directed asymmetric amination.

Conclusion

The transition from standard (S)-phenylglycinol to 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol represents a shift from purely steric stereocontrol to advanced electronic stereocontrol. By leveraging the immense π-donating capability of the para-pyrrolidino group, chemists can achieve unparalleled transition state rigidity. For drug development professionals synthesizing complex, sterically demanding chiral amines, Pyrrolidino-Phg offers a highly reliable, self-validating alternative to traditional Evans or Myers auxiliaries.

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Comparative

Structural and Functional Comparison: 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol vs. Ephedrine

As a Senior Application Scientist, evaluating the structural nuances between phenethylamine derivatives is critical for predicting their pharmacological behavior and synthetic utility. This guide provides an in-depth str...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural nuances between phenethylamine derivatives is critical for predicting their pharmacological behavior and synthetic utility. This guide provides an in-depth structural, functional, and experimental comparison between ephedrine —a classic sympathomimetic amine—and 2-amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol , a highly specialized phenylglycinol derivative.

While both compounds share an amino-alcohol motif on a phenyl ring framework, their regioisomerism and ring substitutions dictate entirely divergent applications: one acts as a potent adrenergic agonist, while the other serves as a privileged chiral auxiliary and custom pharmacophore.

Part 1: Structural and Physicochemical Analysis

The causality behind their divergent properties lies in their stereochemical and regiochemical configurations.

  • Ephedrine (2-(methylamino)-1-phenylpropan-1-ol) features a phenylpropanolamine backbone. The hydroxyl group is situated at the benzylic position (C1), while a secondary methylamino group is located at C2[1]. This specific spatial arrangement is an essential pharmacophore for docking into the binding pockets of adrenergic receptors.

  • 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol is fundamentally a phenylglycinol derivative. The positions of the amine and hydroxyl groups are inverted compared to ephedrine: it possesses a benzylic primary amine (C2) and a primary aliphatic alcohol (C1). Furthermore, the phenyl ring is para-substituted with a pyrrolidin-1-yl group, creating a highly electron-rich aromatic system.

Table 1: Physicochemical and Structural Properties Comparison

PropertyEphedrine2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol
IUPAC Backbone 1-phenylpropan-1-ol2-phenylethan-1-ol
Amine Classification Secondary (Methylamino), AliphaticPrimary (Amino), Benzylic
Hydroxyl Classification Secondary, BenzylicPrimary, Aliphatic
Aromatic Substitution UnsubstitutedPara-pyrrolidin-1-yl (Electron-donating)
Primary Application Adrenergic Agonist (Clinical)Chiral Auxiliary / Ligand (Synthetic)
Part 2: Pharmacological & Synthetic Divergence

Ephedrine (Adrenergic Agonist) Ephedrine acts as both a direct and indirect sympathomimetic agent. It directly stimulates α- and β-adrenergic receptors and indirectly induces the release of endogenous norepinephrine from presynaptic sympathetic neurons[1]. The benzylic hydroxyl group is a critical pharmacophore for hydrogen bonding within the receptor's active site, a feature shared by many psychoactive and therapeutic cathinones and amphetamines[2].

2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol (Chiral Auxiliary & Ligand) Because it lacks the benzylic hydroxyl and possesses a benzylic amine, this compound does not fit the classic adrenergic pharmacophore. Instead, phenylglycinol derivatives are heavily utilized in asymmetric synthesis. They serve as exceptional chiral auxiliaries for the stereoselective synthesis of α-amino acids (e.g., via the Strecker reaction) and chiral heterocycles[3][4]. The addition of the para-pyrrolidine ring drastically increases the electron density of the arene, making it an excellent candidate for specialized transition-metal ligands or as a highly reactive substrate in electrophilic aromatic substitutions.

Part 3: Logical Workflow Diagram

G Eph Ephedrine (Phenylpropanolamine) Eph_Struct Benzylic -OH Aliphatic 2° Amine Eph->Eph_Struct Eph_Mech Adrenergic Agonist (NE Release) Eph_Struct->Eph_Mech Eph_App Decongestant & Bronchodilator Eph_Mech->Eph_App Tgt 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol (Phenylglycinol) Tgt_Struct Benzylic 1° Amine Primary -OH p-Pyrrolidino Tgt->Tgt_Struct Tgt_Mech Chiral Auxiliary & Electron-Rich Ligand Tgt_Struct->Tgt_Mech Tgt_App Asymmetric Synthesis & Custom Pharmacophore Tgt_Mech->Tgt_App

Structural divergence dictating the functional application of Ephedrine vs. Phenylglycinol.

Part 4: Experimental Protocols

To objectively validate the properties of these compounds, the following self-validating experimental workflows are employed in the laboratory.

Protocol 1: Chromatographic Enantioseparation of the Phenylglycinol Derivative

Causality: Phenylglycinol derivatives are synthesized as racemates unless derived from a chiral pool. To utilize 2-amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol as a chiral auxiliary, enantiomeric purity (>99% ee) must be established.

  • Sample Preparation: Dissolve 1.0 mg of the target compound in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v).

  • Stationary Phase Selection: Utilize a chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, 250 x 4.6 mm) which relies on cellulose tris(3,5-dimethylphenylcarbamate) to provide differential hydrogen bonding and π-π interactions with the electron-rich pyrrolidino-phenyl ring.

  • Mobile Phase & Elution: Run an isocratic elution using Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min. Note: The addition of 0.1% DEA is critical; it suppresses peak tailing caused by the primary amine and pyrrolidine nitrogen interacting with residual silanols on the column.

  • Detection: Monitor UV absorbance at 254 nm.

  • Validation: Calculate the resolution factor ( Rs​ ). An Rs​>1.5 indicates baseline separation, validating the method for preparative scale-up.

Protocol 2: In Vitro Adrenergic Receptor Binding Assay (Radioligand Displacement)

Causality: To empirically prove that the target compound lacks the adrenergic activity of ephedrine, a competitive binding assay against [3H] -norepinephrine is conducted.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human α1​

    • and β2​ -adrenergic receptors.
  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H] -norepinephrine (radioligand), and 25 µL of the test compound (Ephedrine or Target) at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to allow competitive equilibrium at the receptor binding sites.

  • Filtration & Washing: Rapidly filter the mixture through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the displacement curves to calculate the IC50​ and Ki​ values. Ephedrine will show a distinct displacement curve[1], whereas the target compound will exhibit negligible affinity, empirically validating the structure-activity relationship (SAR) divergence.

References
  • EPHEDRINE SULFATE (ephedrine sulfate)
  • Source: eDrug (ed.ac.uk)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Efficient and Practical Synthesis of l-α-Amino Acids Using (R)

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL

The core principle of this guide is the prevention of environmental release and the mitigation of risks to laboratory personnel. Adherence to these procedures is critical for maintaining a safe and regulatory-compliant l...

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Author: BenchChem Technical Support Team. Date: April 2026

The core principle of this guide is the prevention of environmental release and the mitigation of risks to laboratory personnel. Adherence to these procedures is critical for maintaining a safe and regulatory-compliant laboratory environment.

Hazard Assessment and Characterization

While a specific Safety Data Sheet (SDS) for 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL is not widely available, its chemical structure—an amino alcohol with a pyrrolidine moiety—allows for an inferred hazard profile based on analogous compounds.

  • Amino Alcohols: This class of compounds can be corrosive and may cause severe skin burns and eye damage.[1][2] They can also be harmful if swallowed, inhaled, or in contact with skin.[1][3][4]

  • Pyrrolidine Derivatives: Pyrrolidine and its derivatives are cyclic amines that can be flammable and harmful to aquatic life.[5]

Therefore, 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL should be handled as a hazardous substance with potential for corrosivity, toxicity, and environmental hazard.

Quantitative Data Summary for Structurally Related Compounds

The following table summarizes key hazard information for compounds with similar functional groups, which should be considered as a baseline for risk assessment.

PropertyHazard ClassificationSource(s)
Acute Toxicity (Oral, Dermal, Inhalation) Likely Category 4 (Harmful)[1][3]
Skin Corrosion/Irritation Likely Category 1B or 1C (Causes severe burns)[1][2]
Serious Eye Damage/Irritation Likely Category 1 (Causes serious eye damage)[1][6]
Aquatic Toxicity Likely Harmful to aquatic life[1][5]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required.[7]

  • Body Protection: A laboratory coat must be worn at all times.[7]

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][8] An eyewash station and safety shower must be readily accessible.[3]

Emergency Procedures (In Case of Exposure)
  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water.[2][9][10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4][6] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[3][4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting.[2][4][10] Rinse the mouth with water and seek immediate medical attention.[2][3][6][10]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL is through a licensed and approved hazardous waste disposal company.[1][5][7]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management. This step is critical to prevent dangerous reactions between incompatible chemicals.

  • Designated Waste Stream: Dedicate a specific waste container for 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL and any materials contaminated with it (e.g., pipette tips, contaminated paper towels).

  • Incompatible Materials: Do NOT mix this waste with strong oxidizing agents, acids, or other reactive chemicals.[1][11] At a minimum, segregate waste into categories such as acids, bases, amines, and halogenated solvents.[11]

Step 2: Waste Container Selection and Labeling

The integrity and clear identification of the waste container are paramount for safety and compliance.

  • Container Material: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[1][7] Ensure the container has a secure, leak-proof lid.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL"

    • The primary hazards (e.g., "Corrosive," "Toxic")

    • The date the waste was first added to the container

    • Your name and laboratory information

    • Any other information required by your institution's Environmental Health and Safety (EHS) department.[1][12]

Step 3: Waste Storage

Proper storage of the waste container while it awaits pickup is essential to prevent accidents and exposure.

  • Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[1][3][5] This area should be cool, dry, and away from heat, sparks, or open flames.[1]

  • Secondary Containment: The waste container must be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1]

Step 4: Scheduling Waste Disposal
  • Contact EHS: Once the waste container is nearly full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[7]

Step 5: Decontamination of Empty Containers

Empty containers that once held the chemical must be decontaminated before being disposed of as regular laboratory glass or plastic waste.

  • Triple Rinsing: Thoroughly rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).[7][11]

  • Rinsate Collection: The solvent rinsate is now considered hazardous waste and must be collected and added to the appropriate hazardous waste stream (in this case, a non-halogenated solvent waste container).[7][11]

  • Final Disposal: After decontamination, the container can be disposed of according to your institution's guidelines for non-hazardous waste.

Prohibited Disposal Methods

Under no circumstances should 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL or its rinsate be disposed of via the sanitary sewer system.

  • Environmental Toxicity: Due to the aquatic toxicity associated with amino alcohols and pyrrolidine derivatives, drain disposal can harm the environment and violate local, state, and federal regulations.[1][5][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Storage & Disposal cluster_3 Prohibited Action start Generate Waste: 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL assess Assess Hazards: Corrosive, Toxic, Aquatic Hazard start->assess segregate Segregate from Incompatibles (Acids, Oxidizers) assess->segregate Handle as Hazardous no_drain DO NOT Dispose Down Drain assess->no_drain container Select Compatible Container (e.g., HDPE, Glass) segregate->container label_container Label Container: 'Hazardous Waste', Full Chemical Name, Hazards container->label_container store Store in Ventilated Area with Secondary Containment label_container->store pickup Arrange Pickup with Licensed Waste Disposal Vendor store->pickup end Disposal Complete pickup->end

Caption: Decision workflow for the disposal of 2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-Aminoethanol in a Laboratory Setting.
  • Key Organics. (2025, July 11). Safety Data Sheet.
  • Benchchem. (n.d.). Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals.
  • AMINO ALCOHOL EA. (2018, June 12). Safety Data Sheet.
  • Material Safety Data Sheet. (2005, October 10).
  • TCI EUROPE N.V. (2024, December 2). SAFETY DATA SHEET: 2-Amino-1,3-propanediol.
  • Fisher Scientific. (2009, November 17). SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Chemos GmbH & Co. KG. (2023, February 22). Safety Data Sheet: 2-amino-2-ethylpropanediol.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • ECHEMI. (n.d.). 2-Amino-2-ethyl-1,3-propanediol SDS, 115-70-8 Safety Data Sheets.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.

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Handling

Comprehensive Safety &amp; Handling Guide for 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol

As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires moving beyond basic compliance. You must understand the causality behind the hazards to build a self-validating saf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires moving beyond basic compliance. You must understand the causality behind the hazards to build a self-validating safety system in your laboratory.

This guide provides the essential operational, personal protective equipment (PPE), and disposal protocols for 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol , ensuring absolute safety and logistical efficiency for drug development professionals.

Chemical Profiling & Hazard Causality

To design an effective PPE strategy, we must first deconstruct the molecule's structural hazards[1]. 2-Amino-2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol is a bifunctional active pharmaceutical ingredient (API) building block that presents three distinct operational risks:

  • Localized Corrosivity (The Amine & Alcohol Groups): The primary amine and alcohol functional groups confer localized alkalinity and nucleophilicity. Upon contact with mucosal membranes or the moisture in the stratum corneum, these groups can cause severe irritation, chemical burns, and potential skin sensitization.

  • Enhanced Dermal Penetration (The Pyrrolidine-Phenyl Moiety): The 4-(pyrrolidin-1-yl)phenyl substituent significantly increases the molecule's lipophilicity (LogP). Highly lipophilic amines readily penetrate standard latex gloves and the dermal barrier, potentially entering systemic circulation. Furthermore, pyrrolidine derivatives frequently exhibit off-target central nervous system (CNS) activity.

  • Aerosolization Risk (Physical State): Typically handled as a dry, crystalline powder, this compound presents a high risk of dust inhalation during weighing and transfer procedures[2].

Because its specific in vivo toxicological profile may not be fully characterized, it must be handled under Occupational Exposure Band 3 (OEB 3) protocols, treating it as a potent API.

Quantitative PPE & Engineering Control Specifications

Standard laboratory attire is insufficient for highly lipophilic amines. The following table summarizes the quantitative specifications for PPE and engineering controls required to handle this compound, grounded in standards[3],.

Control CategoryMetric / SpecificationScientific Rationale
Hand Protection Nitrile, ≥ 5 mil thickness (Double-gloved)Nitrile provides superior chemical resistance to lipophilic organic molecules compared to latex. Double-gloving allows immediate shedding of the outer layer upon contamination[4].
Fume Hood Face velocity 80–100 fpm Provides the optimal capture velocity to prevent API dust aerosolization without causing turbulent vortexes that scatter powder[1].
Respiratory ≥ 95% filtration efficiency (N95/P100)Mandatory only if engineering controls (fume hood) fail or are unavailable. Captures fine particulate matter[5].
Eye Protection ANSI Z87.1 (D3 rating)The D3 rating specifically ensures protection against chemical splashes and caustic amine droplets[4],[6].

Operational Workflow & Handling Protocols

Every protocol must be a self-validating system. By following this step-by-step methodology, you engineer out the possibility of accidental exposure.

Step-by-Step Methodology
  • Pre-Operation Verification: Verify that the chemical fume hood is operational and the sash is positioned at the certified height (typically 18 inches). Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • PPE Donning Sequence: Don a flame-resistant lab coat. Apply ANSI Z87.1 safety goggles. Don the inner pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. Don the outer pair of nitrile gloves.

  • API Handling & Weighing: Use an anti-static weighing boat and an anti-static spatula. Causality: Static electricity can cause lipophilic powders to aerosolize or adhere to gloves. Weigh the compound slowly at the rear center of the fume hood.

  • Transfer & Solubilization: If transferring to a reaction vessel, use a closed-system transfer or a powder funnel. Cap all vials immediately after use.

  • Decontamination: Wet-wipe the balance and surrounding hood surfaces with 70% Isopropanol (IPA) or Ethanol. Causality: Dry sweeping will aerosolize the API dust. Wet-wiping solubilizes and captures the residue[1].

  • Doffing Sequence: Remove the outer contaminated gloves inside the fume hood and dispose of them in the solid waste bin. Remove goggles, then the lab coat, and finally the inner gloves. Wash hands immediately with soap and water.

G A 1. Engineering Controls (Fume Hood) B 2. Don PPE (Double Glove) A->B C 3. Handle API (Anti-static) B->C D 4. Decontaminate (70% IPA Wipe) C->D E 5. Doff PPE & Dispose D->E

Figure 1: Step-by-step operational workflow for handling the compound.

Waste Management & Disposal Plans

Under the , all waste contaminated with this intermediate must be classified and managed as hazardous chemical waste[7],[8]. Never dispose of amine-containing pharmaceutical intermediates down the sanitary sewer ,[9].

Disposal Protocols
  • Solid Waste (Powders, Vials, Pipette Tips): Collect in a rigid, leak-proof container lined with a chemically compatible plastic bag. Label explicitly as "Hazardous Solid Waste - Toxic Amines."

  • Liquid Waste (Solvent Solutions): Segregate into halogenated or non-halogenated waste carboys depending on the reaction solvent used (e.g., Dichloromethane vs. Ethanol). Ensure the carboy is kept closed unless actively adding waste[10].

  • Contaminated PPE: Outer gloves and IPA wipes used for decontamination must be placed in the solid hazardous waste bin for EPA-approved incineration[11].

G2 Root API Waste Generation Solid Solid Waste (Powder, Vials) Root->Solid Liquid Liquid Waste (Solvent Solutions) Root->Liquid PPE Contaminated PPE (Gloves, Wipes) Root->PPE Incinerator EPA-Approved Incineration Solid->Incinerator Carboy Hazardous Liquid Waste Carboy Liquid->Carboy BioBin Solid Chemical Waste Bin PPE->BioBin

Figure 2: EPA-compliant waste segregation and disposal pathways.

Emergency Spill Response

In the event of a spill outside the fume hood, immediate containment is required to prevent inhalation and dermal exposure.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Don Emergency PPE: Ensure N95/P100 respiratory protection is worn before approaching a dry powder spill outside of engineering controls.

  • Powder Spills: Do not sweep. Cover the powder with absorbent pads dampened with water or 70% IPA to suppress dust generation. Carefully scoop the dampened material into a hazardous waste container using a non-sparking tool[1].

  • Liquid Spills: Apply universal chemical absorbents starting from the perimeter and working inward. Dispose of all cleanup materials as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910 Subpart I - Personal Protective Equipment. U.S. Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories (40 CFR Part 262 Subpart K). U.S. EPA. Available at:[Link]

Sources

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